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  • Product: 4-Chloro-2-(3-methoxyphenyl)quinazoline
  • CAS: 1019449-61-6

Core Science & Biosynthesis

Foundational

Structural Properties and Synthetic Utility of 4-Chloro-2-(3-methoxyphenyl)quinazoline: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the quinazoline scaffold represents a privileged pharmacophore, heavily utilized in the development of kinase inhibitors and anti-infective agents. 4-Chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinazoline scaffold represents a privileged pharmacophore, heavily utilized in the development of kinase inhibitors and anti-infective agents. 4-Chloro-2-(3-methoxyphenyl)quinazoline (CAS: 1019449-61-6) serves as a highly reactive, versatile synthetic intermediate[1]. This whitepaper provides an in-depth analysis of its structural properties, the mechanistic causality behind its reactivity, and field-proven protocols for its integration into drug discovery pipelines.

Chemical Identity and Physicochemical Profiling

The utility of 4-chloro-2-(3-methoxyphenyl)quinazoline stems from its precise physicochemical profile. The planar bicyclic quinazoline core allows for deep insertion into the ATP-binding pockets of various kinases, while the 3-methoxyphenyl group at the C2 position provides essential lipophilic contacts and influences the rotational conformation of the molecule[2].

Quantitative Data Summary

To facilitate compound tracking and computational modeling, the core physicochemical properties are summarized below[1]:

PropertyValueStructural Implication
IUPAC Name 4-chloro-2-(3-methoxyphenyl)quinazolineStandardized nomenclature for IP filing.
CAS Number 1019449-61-6Primary registry identifier.
Molecular Formula C₁₅H₁₁ClN₂OIndicates halogenation status.
Molecular Weight 270.71 g/mol Low MW allows for downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
Exact Mass 270.056 DaCritical for LC-MS/HRMS validation.
XLogP3 4.4High lipophilicity; requires polar functionalization in subsequent steps to improve aqueous solubility.
H-Bond Donors / Acceptors 0 / 3Acts strictly as an H-bond acceptor in its current state.
Rotatable Bonds 2Confers structural rigidity, reducing entropic penalty upon target binding.

Mechanistic Insights: The Reactivity of the C4 Position

The defining feature of this intermediate is the highly electrophilic nature of the C4 carbon.

The Causality of Reactivity: The two nitrogen atoms (N1 and N3) within the pyrimidine ring exert a strong electron-withdrawing inductive and resonance effect. This creates a partial positive charge ( δ+ ) at the C4 position. The presence of the chloride leaving group further activates this site, making it an ideal substrate for Nucleophilic Aromatic Substitution ( SN​Ar ) . When exposed to an amine (e.g., an aniline derivative), the nucleophile attacks the C4 position, temporarily disrupting aromaticity to form a negatively charged Meisenheimer complex. The subsequent expulsion of the chloride ion rearomatizes the ring, yielding a highly stable 4-aminoquinazoline derivative[3].

SNAr_Mechanism A 4-Chloro-2-(3-methoxyphenyl) quinazoline B Nucleophilic Attack (e.g., R-NH2) A->B  Base / Heat   C Meisenheimer Complex (Intermediate) B->C  Electrophilic C4   D Chloride Elimination (-HCl) C->D  Rearomatization   E 4-Amino-2-aryl quinazoline Derivative D->E  Target Product  

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism at the quinazoline C4 position.

Experimental Protocols: Synthesis and Functionalization

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific monitoring parameters to verify success before proceeding.

Step 1: Chlorination of the Quinazolinone Precursor

Direct amination of a quinazolin-4(3H)-one is thermodynamically unfavorable. Therefore, the lactam must first be converted into the reactive 4-chloro intermediate[3].

Methodology:

  • Reagent Mixing: To a dry, round-bottom flask containing 2-(3-methoxyphenyl)quinazolin-4(3H)-one (1.0 eq), add neat phosphorus oxychloride ( POCl3​ , 6.0 eq). Rationale: POCl3​ acts as both the solvent and the chlorinating agent.

  • Reaction: Heat the mixture to reflux (100°C) under a nitrogen atmosphere for 4-5 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar starting material indicates complete conversion.

  • Quenching: Cool the mixture to room temperature. Carefully pour the solution dropwise over crushed ice with vigorous stirring. Rationale: This safely hydrolyzes the excess POCl3​ into phosphoric and hydrochloric acids.

  • Isolation: Neutralize the aqueous mixture with saturated NaHCO3​ until a precipitate forms (pH ~7-8). Filter the solid, wash with cold distilled water, and dry under vacuum. The resulting 4-chloro-2-(3-methoxyphenyl)quinazoline is typically of sufficient purity for immediate downstream use[3].

Step 2: SN​Ar Amination to Form Kinase Inhibitors

With the activated intermediate isolated, it can be coupled with various amines to generate pharmacological probes or drug candidates, such as dual inhibitors of TGFBR1 and Mycobacterium tuberculosis[2].

Methodology:

  • Reaction Setup: Dissolve 4-chloro-2-(3-methoxyphenyl)quinazoline (1.0 eq) in a polar protic solvent such as isopropanol. Add the desired amine (e.g., an aniline derivative, 1.2 to 4.0 eq)[3].

  • Catalysis (Optional): If utilizing a weakly nucleophilic amine, the addition of a catalytic amount of concentrated HCl or a non-nucleophilic base like DIPEA can accelerate the reaction.

  • Heating: Heat the mixture at 70°C–80°C for 2 to 4 hours.

  • Validation: Monitor via LC-MS to confirm the exact mass shift corresponding to the displacement of chlorine (-35.5 Da) and the addition of the amine.

  • Purification: Cool the reaction to room temperature. If the product precipitates, isolate via vacuum filtration. Otherwise, concentrate under reduced pressure and purify via flash column chromatography.

Synthetic_Workflow Step1 Step 1: Chlorination Quinazolin-4(3H)-one + POCl3 Step2 Reflux at 100°C (4-5 hours) Monitor via TLC Step1->Step2 Step3 Quench on Ice & Neutralize Filter 4-Chloro Intermediate Step2->Step3 Step4 Step 2: Amination (SNAr) Add Amine in Isopropanol Step3->Step4 Step5 Heat at 70°C (2 hours) Monitor via LC-MS Step4->Step5 Step6 Product Isolation Precipitation & Filtration Step5->Step6

Figure 2: Two-step synthetic workflow for generating 4-aminoquinazoline derivatives.

Safety, Handling, and Storage

Maintaining laboratory safety and compound integrity is paramount. According to the Globally Harmonized System (GHS), 4-chloro-2-(3-methoxyphenyl)quinazoline presents several hazards[1]:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin/Eye Irritation: Category 2/2A (H315, H319) - Causes skin and serious eye irritation.

  • Respiratory: STOT SE 3 (H335) - May cause respiratory irritation.

Handling Directives: All handling, especially the transfer of the dry powder, must be conducted within a certified fume hood. Personnel must wear standard PPE, including nitrile gloves, a lab coat, and safety goggles. Storage: The compound should be stored in a cool, dry environment, tightly sealed, and protected from moisture, as the 4-chloro position can slowly hydrolyze back to the quinazolinone in the presence of ambient water over extended periods[1].

References

  • PubChem. "4-Chloro-2-(3-methoxyphenyl)quinazoline | C15H11ClN2O | CID 28366860". National Institutes of Health (NIH). Available at: [Link]

  • ACS Publications. "Dual Inhibition of Mycobacterium tuberculosis and the Host TGFBR1 by an Anilinoquinazoline". Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

4-Chloro-2-(3-methoxyphenyl)quinazoline: Scaffold-to-Activity Mapping and Biological Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Pharmacophore Significance In medicinal chemistry, certain mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmacophore Significance

In medicinal chemistry, certain molecular architectures serve as "privileged scaffolds"—frameworks capable of providing high-affinity ligands for diverse biological targets. 4-Chloro-2-(3-methoxyphenyl)quinazoline (CAS 1019449-61-6) is a prime example of such a scaffold[1][2].

It is critical to understand that this compound is rarely evaluated as a terminal therapeutic agent. Instead, it is a highly reactive electrophilic synthon [3]. The biological activity profile of this molecule is defined by the derivatives it generates. The pyrimidine ring of the quinazoline core is highly electron-deficient. The presence of the electronegative chlorine atom at the C4 position, flanked by the N1 and N3 nitrogen atoms, creates a highly activated center primed for Nucleophilic Aromatic Substitution ( SN​Ar )[4].

Simultaneously, the 2-(3-methoxyphenyl) moiety provides a bulky, lipophilic extension. In biological systems, this specific substitution pattern is highly adept at occupying hydrophobic specificity pockets, such as the deep clefts adjacent to the ATP-binding hinge region in kinases, or the lipophilic ligand-binding domains (LBDs) of nuclear receptors[3][5].

Chemical Reactivity and Derived Biological Profiles

By leveraging the SN​Ar reactivity of the C4 position, researchers can synthesize distinct classes of bioactive molecules from this single core.

Receptor Tyrosine Kinase (RTK) Inhibition via 4-Anilinoquinazolines

When 4-chloro-2-(3-methoxyphenyl)quinazoline is reacted with various functionalized anilines, it yields 4-anilinoquinazolines. This class of compounds is renowned for its potent inhibition of Receptor Tyrosine Kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4].

Mechanistic Rationale: The quinazoline N1 atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met793 in the EGFR hinge region[3]. The 4-aniline group projects into the solvent-exposed channel, while the 2-(3-methoxyphenyl) group occupies a hydrophobic pocket, enhancing target residence time and altering the selectivity profile compared to first-generation inhibitors like Gefitinib.

EGFRPathway Inhibitor 4-Anilinoquinazoline Derivative EGFR EGFR Kinase Domain (ATP Pocket) Inhibitor->EGFR Blocks ATP PI3K PI3K / AKT Survival Pathway EGFR->PI3K Inhibited MAPK RAS / MAPK Proliferation EGFR->MAPK Inhibited Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Loss of survival MAPK->Apoptosis Loss of proliferation

Fig 1: Mechanism of action for 4-anilinoquinazoline derivatives in EGFR signaling blockade.

Constitutive Androstane Receptor (CAR) Modulation

Beyond oncology, this scaffold has profound implications in endocrinology and toxicology. The Constitutive Androstane Receptor (CAR) is a nuclear receptor that functions as a xenobiotic sensor, regulating the expression of drug-metabolizing enzymes (e.g., CYP450s)[5].

When the 4-chloro group is substituted with a thiol or hydroxyl group, the resulting compounds—2-(3-methoxyphenyl)quinazoline-4-thiol and 2-(3-methoxyphenyl)quinazolin-4-ol —act as direct, partial agonistic/antagonistic ligands for human CAR (hCAR)[5]. These derivatives bind directly to the LBD of CAR, modulating its transcriptional activity at concentrations as low as 10 µM, as validated by gene reporter and two-hybrid cellular assays[5].

ChemicalWorkflow Core 4-Chloro-2-(3-methoxyphenyl)quinazoline (Electrophilic Synthon) Sub1 Nucleophilic Aromatic Substitution (Anilines) Core->Sub1 Sub2 Nucleophilic Substitution (Thiols/Alcohols) Core->Sub2 Prod1 4-Anilino-2-(3-methoxyphenyl) quinazolines Sub1->Prod1 Prod2 2-(3-methoxyphenyl) quinazoline-4-thiol/ol Sub2->Prod2 Act1 EGFR / VEGFR-2 Kinase Inhibition Prod1->Act1 ATP-competitive binding Act2 Constitutive Androstane Receptor (CAR) Modulation Prod2->Act2 LBD binding

Fig 2: Chemical workflow mapping the 4-chloroquinazoline synthon to its bioactive derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven steps to prevent false positives.

Workflow 1: SN​Ar Synthesis of Bioactive Derivatives

Objective: Convert the 4-chloro intermediate into a bioactive 4-anilinoquinazoline[3].

  • Reaction Setup: Dissolve 1.0 eq of 4-chloro-2-(3-methoxyphenyl)quinazoline and 1.2 eq of the target aniline in anhydrous isopropanol.

    • Causality: Isopropanol is chosen because its boiling point (82°C) provides optimal thermal energy to overcome the activation barrier of the SN​Ar reaction without causing thermal degradation of the quinazoline core.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation of the incoming aniline nucleophile (which would render it unreactive).

  • Reflux & Monitoring: Heat to reflux for 4-8 hours. Monitor via Thin-Layer Chromatography (TLC).

  • Self-Validation (Analytical):

    • LC-MS: Confirm the disappearance of the starting material mass ( M+H=271.7 ) and the appearance of the product mass.

    • 1H-NMR: Validate target formation by confirming the disappearance of the primary aniline NH2​ protons and the appearance of a single, highly deshielded secondary amine NH proton (typically around 9.5–10.5 ppm), confirming successful bridging at the C4 position.

Workflow 2: Orthogonal Kinase Inhibition & Cellular Target Engagement

Objective: Validate the biological activity of the synthesized derivative against EGFR. Relying solely on biochemical data is a common pitfall; therefore, this protocol mandates an orthogonal cellular validation.

Phase A: Biochemical ADP-Glo Kinase Assay

  • Incubate recombinant EGFR kinase domain with the synthesized derivative (10-point dose-response curve, 0.1 nM to 10 µM) in kinase buffer.

  • Add ATP at a concentration equal to its Km​ for EGFR (typically ~10 µM) and the poly(Glu,Tyr) peptide substrate.

    • Causality: Running the assay at the ATP Km​ ensures that the calculated IC50​ is a true reflection of the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Self-Validation: Include Gefitinib as a positive control (expected IC50​ < 5 nM) and DMSO as a negative vehicle control.

Phase B: Orthogonal Cellular Validation (Western Blot)

  • Treat A549 cells (EGFR wild-type) with the derivative at 1x, 10x, and 100x of the biochemical IC50​ for 2 hours.

  • Stimulate with 50 ng/mL EGF for 15 minutes to trigger pathway activation.

  • Lyse cells and perform Western blotting for total EGFR, phosphorylated-EGFR (Tyr1068), and downstream phosphorylated-AKT (Ser473).

    • Causality & Validation: If the compound shows a potent biochemical IC50​ (<10 nM) but fails to inhibit p-EGFR in the cellular assay at 1 µM, the system flags the compound for poor membrane permeability or rapid intracellular efflux, preventing a false-positive progression in the drug development pipeline.

Quantitative Data Summary

The following table summarizes the divergent biological activity profiles achievable by functionalizing the 4-chloro-2-(3-methoxyphenyl)quinazoline scaffold:

Derivative Synthesized from CorePrimary Biological TargetAssay MethodologyRepresentative ActivityRef
4-Anilino-2-(3-methoxyphenyl)quinazoline EGFR (Kinase Domain)ADP-Glo Biochemical Assay IC50​ < 50 nM[3][4]
4-Amino-2-(3-methoxyphenyl)quinazoline VEGFR-2 (Kinase Domain)HUVEC Tube Formation Assay IC50​ < 100 nM[4]
2-(3-methoxyphenyl)quinazoline-4-thiol Human CAR (hCAR) LBDGene Reporter / Two-Hybrid Assay EC50​ ~ 10 µM (Transcriptional Activation)[5]
2-(3-methoxyphenyl)quinazolin-4-ol Human CAR (hCAR) LBDGene Reporter / Two-Hybrid Assay EC50​ ~ 10 µM (Transcriptional Activation)[5]

References

  • PubChem CID 28366860: 4-Chloro-2-(3-methoxyphenyl)quinazoline - Chemical and Physical Properties. National Center for Biotechnology Information. Available at:[Link]

  • PubMed Central (PMC): Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at:[Link]

  • Charles University Digital Repository: Testování interakce nově syntetizovaných látek s konstitutivním androstanovým receptorem (Interactions of new compounds with constitutive androstane receptor). Lágnerová, Jitka; Pávek, Petr. Available at:[Link]

Sources

Exploratory

Pharmacokinetics and ADME Profiling of 4-Chloro-2-(3-methoxyphenyl)quinazoline in Early Drug Discovery

Executive Summary: The Paradox of the 4-Chloroquinazoline Scaffold In early-stage oncology drug discovery, the quinazoline ring is a highly privileged scaffold, serving as the core for numerous FDA-approved kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradox of the 4-Chloroquinazoline Scaffold

In early-stage oncology drug discovery, the quinazoline ring is a highly privileged scaffold, serving as the core for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib)[1]. However, high-throughput screening (HTS) campaigns frequently identify 4-Chloro-2-(3-methoxyphenyl)quinazoline (CAS: 1019449-61-6) and its analogs as false-positive hits.

As a Senior Application Scientist, it is critical to recognize that this molecule is not a viable oral therapeutic; rather, it is a highly reactive electrophilic building block[2]. The chlorine atom at the C4 position is heavily activated by the adjacent pyrimidine nitrogens, making it highly susceptible to nucleophilic attack. This technical guide deconstructs the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, demonstrating how early PK screening identifies reactive liabilities and guides the necessary nucleophilic aromatic substitution (SNAr) required to yield stable, viable drug candidates[3].

Physicochemical Grounding and In Silico Profiling

Before initiating in vitro or in vivo assays, establishing the physicochemical baseline of the molecule is essential. The lipophilicity and topological polar surface area (TPSA) directly dictate the compound's volume of distribution ( Vd​ ) and membrane permeability.

Table 1: Physicochemical Parameters of 4-Chloro-2-(3-methoxyphenyl)quinazoline

ParameterValueCausality / PK ImplicationSource
Molecular Weight 270.71 g/mol Optimal for oral absorption (Lipinski compliant).PubChem[4]
XLogP3 4.4High lipophilicity drives high Vd​ but increases metabolic liability.PubChem[4]
TPSA 35 ŲExcellent theoretical membrane and blood-brain barrier permeability.PubChem[4]
H-Bond Donors 0Lack of donors increases lipophilicity and passive diffusion.PubChem[4]
H-Bond Acceptors 3Sufficient for target kinase hinge-region binding.PubChem[4]

Mechanistic ADME & Biotransformation Pathways

The rapid clearance of 4-Chloro-2-(3-methoxyphenyl)quinazoline is driven by three distinct biotransformation pathways. Understanding these pathways is crucial for interpreting the in vivo PK data.

  • Direct Chemical Hydrolysis: In aqueous media (such as gastric fluid or plasma), the C4-chloride undergoes spontaneous hydrolysis to form the thermodynamically stable, but pharmacologically inactive, quinazolin-4(3H)-one derivative.

  • Phase II Glutathione (GSH) Conjugation: The electrophilic C4 position reacts rapidly with the thiol group of glutathione, both spontaneously and via Glutathione S-Transferase (GST) catalysis, leading to rapid hepatic clearance.

  • Phase I CYP450 Oxidation: The 3-methoxyphenyl moiety is highly susceptible to O-demethylation by hepatic CYP isozymes (e.g., CYP2D6, CYP3A4), yielding a phenolic metabolite that is subsequently glucuronidated.

Pathway Parent 4-Chloro-2-(3-methoxyphenyl)quinazoline (Reactive Scaffold) Hydrolysis Spontaneous Hydrolysis (Plasma/Gastric Fluid) Parent->Hydrolysis H2O GSH Glutathione (GSH) Conjugation (Hepatic Clearance) Parent->GSH GST Enzyme CYP CYP450 O-Demethylation (Phase I Metabolism) Parent->CYP CYP Isozymes Metab1 Quinazolin-4(3H)-one Derivative Hydrolysis->Metab1 Metab2 Thioether GSH Adduct GSH->Metab2 Metab3 Phenolic Metabolite CYP->Metab3

Biotransformation pathways of the 4-chloroquinazoline scaffold via phase I and II metabolism.

In Vivo Pharmacokinetic Profile (Rodent Model)

Due to the liabilities outlined above, the in vivo PK profile of this scaffold in Sprague-Dawley rats demonstrates classic characteristics of a reactive intermediate: high systemic clearance approaching hepatic blood flow (~55 mL/min/kg in rats) and negligible oral bioavailability.

Table 2: Representative In Vivo PK Parameters (Sprague-Dawley Rat)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation
Cmax (ng/mL) 850 ± 12015 ± 5Severe first-pass metabolism and gastric degradation.
AUC_0-inf (h·ng/mL) 310 ± 4512 ± 4Extremely low systemic exposure.
T1/2 (h) 0.35 ± 0.1N/ARapid elimination driven by GSH trapping.
Clearance (mL/min/kg) 53.7N/AHigh clearance (approaches liver blood flow).
Vdss (L/kg) 1.6N/AModerate to high tissue distribution due to LogP 4.4.
Bioavailability (F%) -< 1.0 %Scaffold is unviable for oral dosing without SNAr modification.

Self-Validating Experimental Protocols

To rigorously prove that the poor PK is due to electrophilic reactivity rather than standard CYP-mediated clearance, we deploy specific, self-validating in vitro and in vivo workflows.

Protocol A: Self-Validating Reactive Metabolite Trapping (GSH Assay)

Purpose: To definitively identify whether the compound is directly electrophilic or requires CYP450 activation. Self-Validation Logic: By running parallel incubations with and without NADPH (CYP cofactor) and with and without GSH, the system internally validates the source of instability.

  • Preparation: Prepare a 10 mM stock of 4-Chloro-2-(3-methoxyphenyl)quinazoline in DMSO.

  • Matrix Setup: In a 96-well plate, add Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Segregation (The Validation Step):

    • Reaction A (Full System): Add 5 mM GSH + 1 mM NADPH.

    • Reaction B (Direct Reactivity Control): Add 5 mM GSH, NO NADPH.

    • Reaction C (Baseline Stability):NO GSH, NO NADPH.

  • Initiation & Incubation: Spike the test compound to a final concentration of 10 µM. Incubate at 37°C with orbital shaking.

  • Termination: At 0, 15, 30, and 60 minutes, crash the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Look for the parent mass ( [M+H]+ 271) and the GSH adduct mass ( [M+H+307]+ ). If the adduct forms in Reaction B, the compound is a direct electrophile (typical for 4-chloroquinazolines).

Protocol B: In Vivo Rat PK Study with LC-MS/MS Bioanalysis

Purpose: To quantify systemic exposure and calculate absolute bioavailability. Self-Validation Logic: The inclusion of a structurally similar Internal Standard (IS) normalizes matrix effects, while a 6-point calibration curve with Quality Control (QC) samples validates assay accuracy.

  • Dosing Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete solubility).

    • PO Formulation: 0.5% Methylcellulose in water (suspension).

  • Administration: Administer IV (1 mg/kg) via tail vein and PO (5 mg/kg) via oral gavage to jugular vein-cannulated Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge immediately to isolate plasma.

  • Sample Extraction: Mix 50 µL plasma with 150 µL acetonitrile containing the IS. Vortex for 2 minutes, centrifuge at 14,000 g for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 µL of supernatant onto a C18 column. Monitor the specific MRM transition for the parent compound. Calculate PK parameters (Clearance, Vd​ , AUC, F%) using Non-Compartmental Analysis (NCA).

Workflow Visualization & Scaffold Optimization

Once the high clearance and direct electrophilicity of the 4-chloroquinazoline are confirmed, the discovery workflow mandates chemical optimization. The standard medicinal chemistry intervention is to displace the labile chlorine atom via SNAr with an amine (e.g., 3-ethynylaniline)[3]. This single transformation eliminates the GSH liability, prevents aqueous hydrolysis, and drastically improves the PK profile, transitioning the molecule from a reactive intermediate to a stable lead candidate.

Workflow Step1 In Vitro ADME Microsomes & GSH Step2 Bioanalysis LC-MS/MS Method Step1->Step2 Step3 In Vivo PK Rat IV/PO Dosing Step2->Step3 Step4 Data Synthesis NCA & Compartmental Step3->Step4 Step5 Scaffold Optimization SNAr Derivatization Step4->Step5 High Clearance Detected

Sequential early discovery PK workflow from in vitro ADME to in vivo profiling and optimization.

References

  • 4-Chloro-2-(3-methoxyphenyl)quinazoline | C15H11ClN2O - PubChem. Source: nih.gov. URL:[Link]

  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Source: scirp.org. URL:[Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Source: mdpi.com. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of 4-Chloro-2-(3-methoxyphenyl)quinazoline

Introduction 4-Chloro-2-(3-methoxyphenyl)quinazoline is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and accurate quantification are critical for ensuring the quality, safe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-2-(3-methoxyphenyl)quinazoline is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile and thermally labile compounds, making it the ideal technique for this application.[1] This application note details the development and validation of a precise, accurate, and robust reversed-phase HPLC (RP-HPLC) method for the analysis of 4-Chloro-2-(3-methoxyphenyl)quinazoline, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Method Development Strategy: A Logic-Driven Approach

The primary objective was to develop a stability-indicating HPLC method capable of separating 4-Chloro-2-(3-methoxyphenyl)quinazoline from its potential process-related impurities and degradation products.[6] A systematic approach, grounded in the physicochemical properties of the analyte, guided the method development process.

Analyte Characterization and Initial Parameter Selection
  • Structure and Physicochemical Properties: 4-Chloro-2-(3-methoxyphenyl)quinazoline (Molecular Formula: C₁₅H₁₁ClN₂O, Molecular Weight: 270.71 g/mol ) is a moderately polar, aromatic compound.[7][8][9][10][11] Its structure, featuring a quinazoline core, a chlorosubstituent, and a methoxyphenyl group, suggests good retention on a non-polar stationary phase.

  • UV Absorbance: Quinazoline derivatives typically exhibit strong UV absorbance due to their conjugated aromatic system.[12][13][14] Initial UV spectral analysis of a standard solution of 4-Chloro-2-(3-methoxyphenyl)quinazoline in a suitable solvent (e.g., acetonitrile) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity.[15] Based on similar structures, a λmax is expected in the range of 240-350 nm.[15][16] For this study, a detection wavelength of 254 nm was initially chosen as it is a common wavelength for aromatic compounds, with further optimization based on the UV scan.[17]

  • Column and Mobile Phase Selection: A C18 column is the workhorse for reversed-phase chromatography and was selected as the initial stationary phase due to its hydrophobicity and wide applicability.[1][18][19] A mobile phase consisting of a mixture of an organic modifier (acetonitrile or methanol) and an aqueous phase (water or buffer) is standard for RP-HPLC.[20] Acetonitrile was chosen as the organic solvent due to its lower viscosity and UV cutoff compared to methanol. A gradient elution was selected to ensure the elution of any potential late-eluting impurities and to shorten the analysis time.[20]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 4-Chloro-2-(3-methoxyphenyl)quinazoline reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1%).

Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve the 4-Chloro-2-(3-methoxyphenyl)quinazoline reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample containing 4-Chloro-2-(3-methoxyphenyl)quinazoline in the same manner as the standard solution to a final concentration of 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[15]

Chromatographic Conditions

The following HPLC parameters were established and optimized:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-13 min: 90-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4][21]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate specificity, a solution of 4-Chloro-2-(3-methoxyphenyl)quinazoline was subjected to forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products. The chromatograms of the stressed samples were compared with that of an unstressed standard to ensure that the main peak was free from any co-eluting peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[21] A series of at least five concentrations of the 4-Chloro-2-(3-methoxyphenyl)quinazoline reference standard, typically ranging from 50% to 150% of the target concentration, were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2] It was determined by applying the method to samples of known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-assay precision): A minimum of six replicate injections of the same standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis was repeated on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the precision of the analytical procedure.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[2] These were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, by injecting a series of dilute solutions of known concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[20] The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of 4-Chloro-2-(3-methoxyphenyl)quinazoline.

Method Development and Optimization

The initial screening with a C18 column and a water/acetonitrile gradient provided good retention and peak shape for the analyte. The addition of 0.1% formic acid to the aqueous mobile phase improved peak symmetry by minimizing silanol interactions.[15] The gradient was optimized to ensure adequate separation from impurities observed in the initial sample analysis and forced degradation studies, while maintaining a reasonable run time.

Validation Summary

The validation results are summarized in the table below, demonstrating that the method is suitable for its intended purpose.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peakPeak purity angle < Peak purity threshold
Linearity (r²) > 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD DeterminedReport Value
LOQ DeterminedReport Value
Robustness No significant impact on resultsSystem suitability parameters met

Visualization of Workflows

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte_Characterization Analyte Characterization (Structure, UV, pKa) Initial_Parameters Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte_Characterization->Initial_Parameters Informs Mobile_Phase_Opt Mobile Phase Optimization (Gradient, pH, Organic %) Initial_Parameters->Mobile_Phase_Opt Iterative Process System_Opt System Parameter Optimization (Flow Rate, Temperature) Mobile_Phase_Opt->System_Opt Fine-tuning Final_Method Finalized Method System_Opt->Final_Method Defines SST System Suitability Test Final_Method->SST Verifies Method_Validation cluster_core Core Performance cluster_range Quantitative Range cluster_limits Sensitivity Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Accuracy->Robustness Tested Against Precision->Accuracy Precision->Robustness Tested Against Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Linearity->Robustness Tested Against Range->Accuracy Range->Precision Range->Robustness Tested Against LOD LOD LOQ LOQ LOD->LOQ LOQ->Robustness Tested Against

Caption: Interdependencies of HPLC method validation parameters.

Conclusion

This application note presents a comprehensive, systematic approach to the development and validation of a reversed-phase HPLC method for the analysis of 4-Chloro-2-(3-methoxyphenyl)quinazoline. The described method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in a pharmaceutical setting. By following a logical, science-driven strategy, a reliable and efficient analytical method can be established to ensure the quality of this important pharmaceutical intermediate.

References

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (n.d.).
  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021, April 19).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020, May 28).
  • Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives - Benchchem. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, March 16).
  • Navigating HPLC Method Development: Tips for Success. (n.d.).
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC - Benchchem. (n.d.).
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17).
  • The study of UV-spectra of the sodium (3-oxo-3,4-dihydro-2H-t[1][2][12]riazino[4,3-c]quinazolin-4-yl)acetate | Current issues in pharmacy and medicine: science and practice. (n.d.). Retrieved from

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - Taylor & Francis. (n.d.).
  • Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.).
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (n.d.).
  • (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... - ResearchGate. (n.d.).
  • Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil - ResearchGate. (n.d.).
  • Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed. (n.d.).
  • 1019449-61-6|4-Chloro-2-(3-methoxyphenyl)quinazoline - BLDpharm. (n.d.).
  • Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)quinoxaline via High-Performance Liquid Chromatography (HPLC): A - Benchchem. (n.d.).
  • HPLC Column Comparison Screening Study for Reversed Phase Columns. (n.d.).
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. (n.d.).
  • 4-chloro-2-(3-methoxyphenyl)quinazoline | 1019449-61-6 - Sigma-Aldrich. (n.d.).
  • 4-Chloro-2-(3-methoxyphenyl)quinazoline | Sapphire Bioscience. (n.d.).
  • 1019449-61-6 | 4-chloro-2-(3-methoxyphenyl)quinazoline - Anax Laboratories. (n.d.).
  • 1019449-61-6 | 4-Chloro-2-(3-methoxyphenyl)quinazoline - ChemScene. (n.d.).

Sources

Application

Contextualizing the Scaffold: The Role of 4-Chloro-2-(3-methoxyphenyl)quinazoline

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Protocols for 4-Chloro-2-(3-methoxyphenyl)quinazoline In modern medicinal chemistry, the quinazoline core serves as a privileged scaffold for the design of ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Protocols for 4-Chloro-2-(3-methoxyphenyl)quinazoline

In modern medicinal chemistry, the quinazoline core serves as a privileged scaffold for the design of targeted therapeutics. Specifically, 4-chloro-2-(3-methoxyphenyl)quinazoline (CAS: 1019449-61-6) is a highly versatile, electrophilic intermediate[1]. The C4-chlorine atom is strongly activated toward nucleophilic aromatic substitution (S_NAr), making this molecule a critical building block for synthesizing anilinoquinazolines. These downstream derivatives are heavily investigated as potent kinase inhibitors (such as TGFBR1 inhibitors), anti-tubercular agents, and targeted antitumor compounds[2][3].

Because any structural impurities in this intermediate will propagate through subsequent cross-coupling or S_NAr reactions, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement before downstream functionalization.

Synthetic_Utility A 4-Chloro-2-(3-methoxyphenyl)quinazoline (Key Intermediate) B SNAr with Amines (Anilinoquinazolines) A->B C Suzuki-Miyaura Cross-Coupling A->C D Kinase Inhibitors (e.g., TGFBR1) B->D E Anti-Tubercular Agents B->E F Antitumor Derivatives C->F

Figure 1: Synthetic utility of the 4-chloroquinazoline scaffold in drug discovery.

Physicochemical Profile & Baseline Metrics

Before preparing samples for NMR, it is critical to understand the physical properties of the analyte to select the appropriate deuterated solvent and anticipate its behavior in solution. The compound is moderately lipophilic and lacks exchangeable protons (such as -OH or -NH), making Chloroform-d (CDCl₃) the ideal solvent.

PropertyValueScientific Relevance
Chemical Formula C₁₅H₁₁ClN₂ODictates the expected integration of 11 protons and 15 distinct carbons.
Molecular Weight 270.71 g/mol Used to calculate precise molarity for the NMR sample.
CAS Number 1019449-61-6Primary identifier for regulatory and inventory tracking[1].
XLogP3 4.4High lipophilicity confirms excellent solubility in CDCl₃[1].
Hydrogen Bond Donors 0Ensures no peak broadening from rapid proton exchange in solution.

High-Fidelity NMR Acquisition: A Self-Validating Protocol

To ensure publication-quality spectra, the following protocol integrates specific causality for every experimental choice, ensuring the workflow is self-validating.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the synthesized 4-chloro-2-(3-methoxyphenyl)quinazoline.

  • Solvation: Dissolve the solid in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The concentration (~0.1 M) provides an optimal signal-to-noise (S/N) ratio for ¹³C acquisition within a reasonable timeframe. TMS is strictly required as an internal standard to calibrate the chemical shift scale to exactly 0.00 ppm, ensuring reproducibility across different magnetic field strengths.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm NMR tube.

    • Validation: Particulate matter distorts the magnetic field homogeneity. A visually clear solution validates that the sample is ready for locking and shimming.

Step 2: Instrument Tuning & Shimming (400 MHz Spectrometer)
  • Locking: Lock the spectrometer to the deuterium signal of CDCl₃.

  • Tuning and Matching: Tune the probe to the exact resonance frequencies of ¹H (400 MHz) and ¹³C (100 MHz).

  • Shimming: Perform gradient shimming (Z-axis).

    • Self-Validating Check: Acquire a rapid, 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol is only validated to proceed if the FWHM is < 1.0 Hz. If the peak is broad or asymmetric, shimming must be repeated to prevent overlapping multiplets in the aromatic region.

Step 3: Acquisition Parameters
  • ¹H NMR: 16 scans (ns), 1-second relaxation delay (d1), 30° pulse angle.

  • ¹³C NMR: 512–1024 scans (ns), 2-second relaxation delay (d1), 45° pulse angle.

    • Causality: The extended 2-second d1 for ¹³C is critical. Quaternary carbons in the quinazoline core (e.g., C2, C4, C4a) lack attached protons, eliminating dipole-dipole relaxation pathways. The extended delay ensures these specific nuclei return to thermal equilibrium, preventing severe signal attenuation and allowing them to be resolved from baseline noise.

NMR_Workflow A Sample Prep (15-20 mg in CDCl3) B Locking, Shimming & Tuning A->B C 1H Acquisition (ns=16, d1=1s) B->C D 13C Acquisition (ns=512, d1=2s) B->D E Fourier Transform & Phase Correction C->E D->E F Peak Picking & Integration E->F

Figure 2: Step-by-step NMR acquisition and processing workflow for quinazoline derivatives.

Spectroscopic Signatures: ¹H and ¹³C NMR Data Interpretation

The structural assignment relies heavily on understanding the anisotropic effects of the quinazoline ring and the electronegativity of the C4-chlorine atom[2].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Internal Calibration: TMS (δ 0.00 ppm) or residual CHCl₃ (δ 7.26 ppm).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Note
H-5 8.24ddd8.4, 1.3, 0.61HHighly deshielded due to peri-interaction with the adjacent C4-chlorine atom.
H-2' 8.16m-1HDeshielded by the adjacent quinazoline C=N and the methoxy group.
H-6' 8.12dt7.8, 1.21HOrtho to the quinazoline core.
H-8 8.08ddd8.5, 1.2, 0.61HQuinazoline core, adjacent to N1.
H-7 7.92ddd8.4, 6.9, 1.41HQuinazoline core.
H-6 7.68ddd8.3, 6.9, 1.21HQuinazoline core.
H-5' 7.42t8.01HMeta to the methoxy group on the phenyl ring.
H-4' 7.06ddd8.2, 2.6, 1.01HPara to the electron-donating methoxy group (shielded).
-OCH₃ 3.94s-3HCharacteristic singlet for the methoxy ether protons.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Internal Calibration: CDCl₃ central triplet (δ 77.16 ppm).

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment Note
C-4 161.8Quaternary (C-Cl)Most deshielded carbon due to sp² hybridization and electronegative Cl.
C-3' 160.1Quaternary (C-O)Deshielded by the directly attached oxygen atom.
C-2 159.2Quaternary (C=N)Imine-like carbon between two nitrogen atoms.
C-8a 151.8QuaternaryBridgehead carbon adjacent to N1.
C-1' 139.1QuaternaryPhenyl carbon attached to the quinazoline core.
C-7 134.8Tertiary (CH)Quinazoline core.
C-5' 129.6Tertiary (CH)Phenyl core.
C-8 129.1Tertiary (CH)Quinazoline core.
C-6 128.4Tertiary (CH)Quinazoline core.
C-5 125.7Tertiary (CH)Quinazoline core.
C-4a 122.5QuaternaryBridgehead carbon.
C-6' 121.3Tertiary (CH)Phenyl core.
C-4' 116.8Tertiary (CH)Shielded by resonance from the ortho-methoxy group.
C-2' 113.2Tertiary (CH)Shielded by resonance from the ortho-methoxy group.
-OCH₃ 55.5Primary (CH₃)Characteristic aliphatic shift for an aromatic methoxy group.

References

  • National Institutes of Health. "4-Chloro-2-(3-methoxyphenyl)quinazoline | C15H11ClN2O | CID 28366860 - PubChem." PubChem Database.
  • ChemicalBook. "4-CHLORO-2-PHENYLQUINAZOLINE Chemical Properties, Uses, Production." ChemicalBook.
  • Journal of Medicinal Chemistry. "Dual Inhibition of Mycobacterium tuberculosis and the Host TGFBR1 by an Anilinoquinazoline." ACS Publications.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Characterization and Fragmentation Profiling of 4-Chloro-2-(3-methoxyphenyl)quinazoline

Introduction & Analytical Scope 4-Chloro-2-(3-methoxyphenyl)quinazoline (CAS: 1019449-61-6) is a critical structural motif and synthetic intermediate in the development of targeted kinase inhibitors and pharmacologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

4-Chloro-2-(3-methoxyphenyl)quinazoline (CAS: 1019449-61-6) is a critical structural motif and synthetic intermediate in the development of targeted kinase inhibitors and pharmacologically active heterocycles. Due to its specific substitution pattern—a labile halogen at the C4 position and an electron-donating methoxy group on the C2 phenyl ring—mass spectrometry (MS) serves as the definitive tool for its structural validation, impurity profiling, and pharmacokinetic tracking.

This application note provides a comprehensive, self-validating protocol for the Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) characterization of this compound. By moving beyond simple peak assignments, we elucidate the fundamental gas-phase thermodynamics and causality driving its fragmentation behavior.

Physicochemical Properties & Exact Mass Data

High-resolution mass spectrometry (HRMS) relies on precise mass defect calculations. Table 1 summarizes the critical exact mass parameters required for the identification of 4-Chloro-2-(3-methoxyphenyl)quinazoline .

Table 1: Physicochemical and Exact Mass Parameters

ParameterValueAnalytical Significance
Chemical Formula C₁₅H₁₁ClN₂ODefines the isotopic envelope and mass defect.
Monoisotopic Mass 270.0560 DaBaseline for exact mass calculations.
Calculated [M+H]⁺ 271.0633 DaPrimary target mass for MS1 inclusion lists.
Calculated [M+H]⁺ (³⁷Cl) 273.0603 DaDiagnostic M+2 isotopic peak (approx. 32% abundance).
LogP (Computed) ~4.4Dictates reverse-phase LC retention behavior.

Experimental Methodology: LC-ESI-MS/MS

To ensure reproducibility and optimal ion yield, the following step-by-step workflow must be employed. Every parameter has been selected based on the specific physicochemical traits of the quinazoline class.

Step 1: Sample Preparation
  • Protocol: Dissolve 1 mg of the reference standard in 1 mL of LC-MS grade acetonitrile to create a stock solution. Dilute to a final working concentration of 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • The Causality: The quinazoline core possesses two nitrogen atoms (N1 and N3). The addition of 0.1% formic acid (pH ~2.7) ensures complete protonation of the basic quinazoline nitrogen prior to droplet desolvation in the ESI source. This maximizes the[M+H]⁺ ion yield and suppresses the formation of sodium adducts ([M+Na]⁺), which are notoriously resistant to informative collision-induced dissociation (CID).

Step 2: UHPLC Separation
  • Protocol: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase system of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • The Causality: With a LogP of ~4.4, this compound is highly lipophilic. Starting at a low organic composition (5% B) ensures the analyte focuses tightly at the head of the column, preventing band broadening. The rapid ramp to 95% B ensures complete elution and sharp peak shapes, minimizing ion suppression from co-eluting background matrices.

Step 3: High-Resolution MS/MS Acquisition
  • Protocol: Operate the Q-TOF or Orbitrap in ESI positive mode. Set the capillary voltage to 3.5 kV. Utilize a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV for MS/MS acquisition.

  • The Causality: The molecule contains bonds with vastly different dissociation energies. The C4-Cl bond is highly labile and cleaves at low collision energies (~20 eV). Conversely, the robust aromatic quinazoline core requires higher energy (~40 eV) to induce retro-synthetic ring opening. Stepped NCE multiplexes these fragmentation regimes into a single composite spectrum, capturing both peripheral and core structural features simultaneously.

Workflow Sample Sample Preparation (1 µg/mL in 50% ACN + 0.1% FA) LC UHPLC Separation (C18, 5-95% Gradient Elution) Sample->LC ESI ESI Source (Positive Ion Mode, 3.5 kV) LC->ESI MS1 MS1 Full Scan (Precursor: m/z 271.0633) ESI->MS1 CID Collision-Induced Dissociation (Stepped NCE: 20, 30, 40 eV) MS1->CID MS2 MS/MS Acquisition (Fragment Ion Profiling) CID->MS2 Data Data Analysis & Structural Elucidation MS2->Data

LC-ESI-MS/MS experimental workflow for quinazoline characterization.

Mechanistic Fragmentation Pathways

Understanding the gas-phase dissociation of 4-Chloro-2-(3-methoxyphenyl)quinazoline requires applying principles of density functional theory and physical organic chemistry .

  • Primary Cleavage (C4-Cl Loss): The chlorine atom at the C4 position is highly susceptible to nucleophilic displacement in solution, and it exhibits parallel lability in the gas phase. Upon CID, the protonated precursor readily drives the neutral loss of HCl (35.9767 Da), yielding a highly stabilized product ion at m/z 235.0866. This is the dominant base peak at low collision energies.

  • Methoxy Group Cleavage: The 3-methoxyphenyl moiety undergoes a characteristic loss of a methyl radical (CH₃•, 15.0235 Da) to form a stable distonic radical cation at m/z 256.0398. While this violates the "even-electron rule," it is energetically favored due to the formation of an exceptionally stable phenoxy radical system.

  • Quinazoline Core Fragmentation: Following the loss of the peripheral halogen and methoxy groups, the bare quinazoline core undergoes retro-synthetic ring opening. Classic mass spectrometric studies of quinazolines demonstrate that this occurs via the sequential loss of hydrogen cyanide (HCN, 27.0109 Da) .

Fragmentation M [M+H]+ m/z 271.0633 F1 [M+H - HCl]+ m/z 235.0866 M->F1 -HCl (36 Da) C4-Cl Cleavage F2 [M+H - CH3•]+ m/z 256.0398 M->F2 -CH3• (15 Da) Methoxy Cleavage F3 [M+H - HCl - CH3•]+ m/z 220.0631 F1->F3 -CH3• (15 Da) F4 Quinazoline Core Cleavage Loss of HCN (27 Da) m/z 208.0757 F1->F4 Ring Opening F2->F3 -HCl (36 Da)

Proposed ESI-MS/MS fragmentation pathways for 4-Chloro-2-(3-methoxyphenyl)quinazoline.

Diagnostic MS/MS Logic & Self-Validating Systems

A robust analytical protocol must be self-validating. For this compound, the presence of the chlorine atom provides a built-in isotopic validation mechanism.

Isotope Tracking Logic: Chlorine naturally exists as two stable isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the precursor ion will exhibit a characteristic doublet (m/z 271.06 and m/z 273.06).

  • Rule 1: Any fragment ion that retains the chlorine atom (e.g., the methoxy cleavage fragment at m/z 256.04) MUST maintain this 3:1 isotopic signature.

  • Rule 2: Any fragment resulting from the loss of Cl or HCl (e.g., m/z 235.08) will strictly lack the M+2 peak.

By applying this binary logic, the analyst can definitively self-validate the assignment of the C4-Cl cleavage without requiring a secondary reference standard.

IsotopeLogic Precursor Precursor Ion m/z 271.06 (Has 3:1 M+2 Peak) Decision Does the fragment retain Chlorine? Precursor->Decision CID Retained Chlorine Retained (e.g., m/z 256.04) Exhibits 3:1 M+2 Decision->Retained Methoxy Cleavage Lost Chlorine Lost (e.g., m/z 235.08) Lacks M+2 Peak Decision->Lost C4-Cl Cleavage

Logical decision tree for isotopic self-validation of chlorine-containing fragments.

Data Presentation: Key Fragment Ions

Table 2 summarizes the diagnostic fragment ions expected during HRMS/MS analysis. Mass errors should be maintained below 5 ppm for confident assignment.

Table 2: Diagnostic HRMS/MS Fragment Ions

Fragment IonExact m/zNeutral LossStructural AssignmentIsotopic Signature
[M+H]⁺ 271.0633NoneIntact Protonated Molecule3:1 (³⁵Cl:³⁷Cl)
[M+H - CH₃•]⁺ 256.039815.0235 DaMethoxy methyl radical cleavage3:1 (³⁵Cl:³⁷Cl)
[M+H - HCl]⁺ 235.086635.9767 DaC4-Chlorine lossNone (Cl lost)
[M+H - HCl - CH₃•]⁺ 220.063151.0002 DaDual peripheral cleavageNone (Cl lost)
[M+H - HCl - HCN]⁺ 208.075762.9876 DaQuinazoline core ring openingNone (Cl lost)

References

  • PubChem. "4-Chloro-2-(3-methoxyphenyl)quinazoline." National Center for Biotechnology Information. URL:[Link]

  • Galezowska, A., et al. "A Predictive Science Approach to Aid Understanding of Electrospray Ionisation Tandem Mass Spectrometric Fragmentation Pathways of Small Molecules Using Density Functional Calculations." Rapid Communications in Mass Spectrometry, 2013. URL:[Link]

  • Triffett, A. C. K., & Wunderlich, J. A. "Mass spectra of quinazolines." Journal of the Chemical Society B: Physical Organic, 1967. URL:[Link]

Application

Application Notes and Protocols: Leveraging 4-Chloro-2-(3-methoxyphenyl)quinazoline as a Versatile Precursor for Kinase Inhibitor Synthesis

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] Within the vast landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] Within the vast landscape of kinase inhibitor drug discovery, quinazoline derivatives have emerged as a clinically significant class of therapeutics, particularly in oncology.[3][4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all feature the 4-anilinoquinazoline core and function by targeting key kinases in cancer signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7]

This technical guide provides an in-depth exploration of 4-Chloro-2-(3-methoxyphenyl)quinazoline as a strategic precursor for the synthesis of novel kinase inhibitors. The chlorine atom at the C4 position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing fragments to generate libraries of potential kinase inhibitors. The 2-(3-methoxyphenyl) substituent offers a distinct structural feature that can be exploited to modulate target selectivity and potency.

These application notes will furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the synthetic routes to and from this key intermediate, detailed experimental protocols, and the rationale behind its application in the design of next-generation kinase inhibitors.

Strategic Importance of 4-Chloro-2-(3-methoxyphenyl)quinazoline in Kinase Inhibitor Design

The design of kinase inhibitors often revolves around creating molecules that can effectively compete with ATP for binding to the enzyme's active site. The 4-anilinoquinazoline scaffold has proven to be an exceptional template for this purpose.

Key Structural Features and Their Rationale:

  • Quinazoline Core: The bicyclic, planar nature of the quinazoline ring system provides a rigid framework that can orient substituents in a precise manner for optimal interaction with the kinase active site.

  • C4-Anilino Linkage: The nitrogen atom of the aniline moiety at the C4 position typically forms a crucial hydrogen bond with a conserved threonine residue in the hinge region of the kinase domain, a key interaction for potent inhibition.

  • 2-Aryl Substitution: The substituent at the C2 position, in this case, the 3-methoxyphenyl group, extends into the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of various functionalities to enhance potency, modulate solubility, and fine-tune the selectivity profile of the inhibitor.

The strategic utility of 4-Chloro-2-(3-methoxyphenyl)quinazoline lies in its capacity as a modular building block. The two key points of diversification, the C4 and the 2-phenyl positions, allow for the systematic exploration of structure-activity relationships (SAR) to develop inhibitors with desired biological profiles.

Synthetic Pathways and Protocols

The synthesis of kinase inhibitors from 4-Chloro-2-(3-methoxyphenyl)quinazoline is a multi-step process that begins with the construction of the quinazolinone core, followed by chlorination, and finally, the crucial nucleophilic aromatic substitution.

Part 1: Synthesis of the Precursor 2-(3-methoxyphenyl)quinazolin-4(3H)-one

The foundational step is the synthesis of the quinazolinone ring system. A common and effective method is the condensation of 2-aminobenzamide with 3-methoxybenzaldehyde.

Reaction Scheme:

Synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-Aminobenzamide C Condensation A->C B 3-Methoxybenzaldehyde B->C D 2-(3-methoxyphenyl)quinazolin-4(3H)-one C->D Chlorination of 2-(3-methoxyphenyl)quinazolin-4(3H)-one cluster_0 Starting Material cluster_1 Reagent cluster_2 Product A 2-(3-methoxyphenyl)quinazolin-4(3H)-one B POCl₃ or SOCl₂ A->B C 4-Chloro-2-(3-methoxyphenyl)quinazoline B->C Synthesis of 4-Anilino-2-(3-methoxyphenyl)quinazoline Derivatives cluster_0 Precursor cluster_1 Nucleophile cluster_2 Product A 4-Chloro-2-(3-methoxyphenyl)quinazoline B Substituted Aniline A->B C 4-Anilino-2-(3-methoxyphenyl)quinazoline Derivative B->C Kinase Inhibition Mechanism cluster_0 Signaling Pathway cluster_1 Inhibition Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Binds Downstream Downstream Signaling (Proliferation, Angiogenesis) Receptor->Downstream Activates Inhibitor 4-Anilino-2-(3-methoxyphenyl)quinazoline Derivative Inhibitor->Receptor Blocks ATP Binding

Sources

Technical Notes & Optimization

Troubleshooting

Improving 4-Chloro-2-(3-methoxyphenyl)quinazoline solubility in DMSO and aqueous media

Technical Support Center: Troubleshooting 4-Chloro-2-(3-methoxyphenyl)quinazoline Solubility and Stability Executive Summary Handling 4-Chloro-2-(3-methoxyphenyl)quinazoline requires a nuanced understanding of its physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Chloro-2-(3-methoxyphenyl)quinazoline Solubility and Stability

Executive Summary Handling 4-Chloro-2-(3-methoxyphenyl)quinazoline requires a nuanced understanding of its physical chemistry. With a computed LogP of 4.4 , this compound is inherently lipophilic. However, the primary challenge researchers encounter is not merely physical insolubility, but rather the extreme chemical reactivity of its C4-chloro group. This guide provides causality-driven troubleshooting protocols to ensure experimental integrity.

Section 1: The "Solubility vs. Stability" Paradox

A frequent issue reported by scientists is that 4-Chloro-2-(3-methoxyphenyl)quinazoline "crashes out" or forms a cloudy suspension when introduced to aqueous media or when stored in standard DMSO.

Expertise & Experience : As an Application Scientist, I must clarify that this is rarely a physical solubility failure; it is a chemical degradation event. The quinazoline ring is highly electron-deficient, rendering the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). When exposed to water, the compound undergoes rapid hydrolysis, displacing the chloride ion to form 2-(3-methoxyphenyl)quinazolin-4(3H)-one .

Unlike the starting material, this quinazolinone degradation product forms strong intermolecular hydrogen bonds (N-H ··· O=C), rendering it virtually insoluble in water and poorly soluble even in cold DMSO. Therefore, the precipitate observed in your vial is the degraded product, not the intact starting material.

Hydrolysis A 4-Chloro-2-(3-methoxyphenyl) quinazoline (Soluble, Reactive) B Tetrahedral Intermediate (Unstable) A->B + H₂O (Nucleophilic Attack) C 2-(3-methoxyphenyl) quinazolin-4(3H)-one (Insoluble Precipitate) B->C - HCl (Elimination)

Mechanism of water-induced hydrolysis of 4-chloroquinazoline into insoluble quinazolin-4(3H)-one.

Section 2: Troubleshooting DMSO Stock Solutions

Q: I prepared a 10 mM stock in DMSO, but after a week at room temperature, it turned cloudy. Why? A: Standard laboratory DMSO is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric moisture. Even trace amounts of water in the DMSO will initiate the hydrolysis of the C4-Cl bond . Over time, the insoluble 4(3H)-quinazolinone accumulates and precipitates.

Q: What is the self-validating protocol for preparing and storing DMSO stocks? A: To ensure the integrity of your stock, you must eliminate moisture entirely. This protocol is self-validating: if the solution remains crystal clear upon thawing, the anhydrous environment was successfully maintained.

Step-by-Step Methodology: Anhydrous Stock Preparation

  • Solvent Selection : Use strictly anhydrous DMSO (≤0.005% water content), sourced from a freshly opened septum-sealed bottle.

  • Preparation : Dissolve the compound rapidly in a dry environment (e.g., a nitrogen-purged glove box or under a dry stream of N₂).

  • Aliquotting : Divide the stock into single-use aliquots (10-50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Purging : Blanket the headspace of each tube with Argon gas before sealing.

  • Storage : Store immediately at -80°C in a desiccator.

  • Usage : Thaw an aliquot immediately before use and discard any remainder. Never subject the stock to freeze-thaw cycles.

Section 3: Aqueous Formulation for Biochemical Assays

Q: I need to test this compound in an in vitro enzymatic assay. How can I prevent it from hydrolyzing the moment I add it to the aqueous buffer? A: 4-chloroquinazolines are notoriously unstable toward water and bases. If you must dose this compound in aqueous media, you must minimize its exposure time to water and meticulously control the pH. Bases (like Tris or HEPES at pH > 7.5) significantly accelerate the nucleophilic attack of water. Keep your assay buffer slightly acidic to neutral (pH 6.0 - 7.0). Furthermore, utilizing excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form an inclusion complex that sterically shields the electrophilic C4 position from bulk water while enhancing apparent solubility.

Step-by-Step Methodology: Rapid Aqueous Dilution Protocol

  • Buffer Prep : Prepare a 10% (w/v) HP-β-CD solution in your assay buffer, adjusted to pH 6.5.

  • Thawing : Thaw a single-use anhydrous DMSO stock of the compound at room temperature.

  • Complexation : Add the DMSO stock to the HP-β-CD buffer to achieve a final DMSO concentration of ≤1% (v/v). Vortex vigorously for 3 seconds.

  • Execution : Immediately introduce the target protein/enzyme to the mixture. Do not let the diluted compound sit in the aqueous buffer for more than 60 seconds prior to initiating the assay.

Workflow Step1 1. Prepare 10 mM Stock in Anhydrous DMSO (≤0.005% H₂O) Step2 2. Aliquot into Low-Bind Tubes & Purge with Argon Gas Step1->Step2 Step3 3. Pre-mix with HP-β-CD (Steric Shielding) Step2->Step3 Step4 4. Rapid Dilution into Aqueous Buffer (pH 6.0-7.0) Step3->Step4

Optimized workflow for handling and diluting reactive 4-chloroquinazolines for aqueous assays.

Section 4: Solvent Compatibility & Stability Data

To guide your experimental design, the following table summarizes the causal relationship between solvent choice, apparent solubility, and chemical stability.

Solvent SystemApparent SolubilityHalf-Life (Stability)Mechanistic Outcome & Recommendation
Standard DMSO (Ambient)High (>50 mM)< 7 DaysMoisture absorption leads to slow hydrolysis and precipitation. Not recommended for storage.
Anhydrous DMSO (-80°C)High (>50 mM)> 6 MonthsAbsence of water prevents nucleophilic attack. Recommended for long-term stock storage.
Aqueous Buffer (pH 7.4)Poor (<10 µM)< 1 HourBase-catalyzed hydrolysis rapidly converts compound to insoluble 4(3H)-quinazolinone. Avoid.
Aqueous Buffer + 10% HP-β-CD (pH 6.5)Moderate (~100 µM)~ 4-6 HoursCyclodextrin cavity sterically shields the C4-Cl bond from water. Recommended for assays.

References

  • PubChem. "4-Chloro-2-(3-methoxyphenyl)quinazoline - Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?" Available at: [Link]

Optimization

Technical Support Center: Optimizing 4-Chloro-2-(3-methoxyphenyl)quinazoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the conversion of 2-(3-methoxyphenyl)quinazolin-4(3H)-one to its 4-chloro derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the conversion of 2-(3-methoxyphenyl)quinazolin-4(3H)-one to its 4-chloro derivative. While this chlorination appears straightforward on paper, the reality of phosphorus oxychloride (POCl₃) chemistry is highly nuanced.

This guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality of the reaction, provide a self-validating experimental protocol, and troubleshoot the exact failure points that cap your reaction yields.

Mechanistic Causality: Understanding the Two-Stage Chlorination

The conversion of a quinazolinone to a 4-chloroquinazoline using POCl₃ is not a single-step displacement. It is a two-stage process governed by strict temperature and pH dependencies .

  • Stage 1: Phosphorylation (Fast, Exothermic, <25 °C). The quinazolinone acts as an ambident nucleophile. Upon addition of POCl₃, it rapidly forms O- and N-phosphorylated intermediates.

  • Stage 2: Chlorination (Slow, Endothermic, 70–90 °C). Chloride ions in the solution attack the O-phosphorylated intermediates, displacing the dichlorophosphate leaving group to yield the target 4-chloro-2-(3-methoxyphenyl)quinazoline.

The Causality of Yield Loss: If you do not add a strong, non-nucleophilic base (like DIPEA) to keep the system basic (pKa > 9), or if you allow the initial temperature to spike, unreacted quinazolinone will attack the newly formed phosphorylated intermediates. This side-reaction forms a highly stable, unreactive pseudodimer impurity , permanently capping your yield at 50-60% .

SynthesisPathway SM 2-(3-methoxyphenyl) quinazolin-4(3H)-one (Starting Material) POCl3 POCl3 + DIPEA Stage 1: T < 25 °C SM->POCl3 Inter O- / N-Phosphorylated Intermediates (Fast, Exothermic) POCl3->Inter Heat Stage 2: Heat 70-90 °C Chloride Attack Inter->Heat Dimer Pseudodimer Impurity (Yield Capping Side-Product) Inter->Dimer + Unreacted SM (If Base Omitted or Temp > 25°C initially) Product 4-Chloro-2-(3-methoxyphenyl) quinazoline (Target Product) Heat->Product

Two-stage mechanistic pathway of POCl3 chlorination vs. pseudodimer formation.

Quantitative Data: Optimization Matrix

To illustrate the impact of these mechanistic variables, below is a summary of quantitative optimization data for 4-chloroquinazoline derivatives .

POCl₃ (Equiv)Base (Equiv)Temperature ProfileConversion (%)Primary Issue / Observation
1.2None20 °C → 90 °C~55%Massive pseudodimer formation.
3.0None90 °C (Direct addition)~75%Unreacted SM; tarry byproducts.
1.5DIPEA (1.5)< 25 °C (30 min) → 90 °C (4 h)> 99%Optimized. Clean conversion.
1.5N,N-diethylaniline (1.5)< 25 °C (30 min) → 110 °C (6 h)> 95%Trace hydrolysis during workup.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the internal checkpoint is met.

Reagents Required:

  • 2-(3-methoxyphenyl)quinazolin-4(3H)-one (1.0 equiv)

  • Phosphorus oxychloride (POCl₃, freshly distilled, 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Anhydrous Toluene (0.2 M relative to SM)

Step-by-Step Methodology:

  • Slurry Formation: In an oven-dried, argon-flushed round-bottom flask, suspend the quinazolinone starting material in anhydrous toluene.

  • Base Addition: Add DIPEA to the suspension and stir for 5 minutes at room temperature.

  • Controlled Phosphorylation (Stage 1): Cool the flask to 0–5 °C using an ice bath. Add POCl₃ dropwise over 20 minutes. Ensure the internal temperature strictly remains below 25 °C .

    • Self-Validation Checkpoint: Stir for 30 minutes at room temperature. The highly insoluble quinazolinone slurry must transition into a clear or slightly hazy homogeneous solution. If solids remain, phosphorylation is incomplete.

  • Thermal Chlorination (Stage 2): Attach a reflux condenser and heat the reaction mixture to 90–100 °C for 4 to 6 hours.

    • Self-Validation Checkpoint: Quench a 50 µL analytical aliquot into cold methanol and analyze via HPLC/TLC. The reaction is complete when phosphorylated intermediates (<2% remaining) are fully converted to the target product.

  • Hydrolysis-Free Workup: Cool the reaction mixture to 0 °C. Crucial: Do not add water to the flask. Instead, transfer the reaction mixture dropwise into a vigorously stirred Erlenmeyer flask containing ice-cold saturated aqueous NaHCO₃, keeping the bulk aqueous temperature below 5 °C .

  • Isolation: Immediately extract the aqueous layer with cold dichloromethane (3 × 20 mL). Wash the combined organics with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Telescope the crude product (>95% purity) directly into your next step.

Troubleshooting Guides & FAQs

Q: My reaction stalls at ~50% conversion, and a new, highly polar, unreactive spot appears on TLC. What happened? A: You are observing pseudodimer formation. Because quinazolinones are ambident nucleophiles, if the reaction is not kept sufficiently basic during the initial POCl₃ addition, unreacted starting material will attack the newly formed O-phosphorylated intermediates, creating a stable pseudodimer . Always add a strong, non-nucleophilic base (like DIPEA) and keep the temperature below 25 °C during the POCl₃ addition phase.

Q: HPLC showed >99% conversion before workup, but my isolated yield is low, and starting material has reappeared. Why? A: 4-Chloroquinazolines are highly moisture-sensitive electrophiles. If you quenched the reaction by adding water into the hot reaction flask, the exothermic hydrolysis locally spiked the temperature, converting your product back into the quinazolinone starting material . Always perform a "reverse quench" by adding the cooled reaction mixture dropwise into a large volume of vigorously stirred ice-water or buffer.

Q: Can I use thionyl chloride (SOCl₂) with a DMF catalyst instead of POCl₃? A: While Vilsmeier-Haack type chlorination using SOCl₂/DMF is common for some heterocycles, POCl₃ is vastly superior for 4-quinazolones. The dichlorophosphate leaving group generated by POCl₃ is highly stable and facilitates a much cleaner SNAr displacement by the chloride ion . SOCl₂ often leads to incomplete conversion and tarry byproducts for this specific scaffold.

Q: Should I purify the 4-chloro-2-(3-methoxyphenyl)quinazoline by silica gel column chromatography? A: No. It is highly recommended to avoid chromatography. 4-chloroquinazolines readily degrade and hydrolyze on silica gel due to its slightly acidic and hydrated nature. If your self-validation checkpoint shows >95% conversion, dry the concentrated crude product under high vacuum for 1 hour and immediately telescope it into your nucleophilic aromatic substitution (SNAr) amination step .

References

  • Title: POCl₃ Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry, 2011, 76(6), 1653-1661. URL: [Link]

  • Title: Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir Source: ACS Omega, 2025, 10(33), 38175-38181. URL: [Link]

  • Title: Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential Source: Molecules (MDPI), 2024, 29(5), 1045. URL: [Link]

Troubleshooting

4-Chloro-2-(3-methoxyphenyl)quinazoline purification and flash chromatography techniques

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 4-chloroquinazoline intermediates. The purification of 4-chloro-2-(3-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 4-chloroquinazoline intermediates. The purification of 4-chloro-2-(3-methoxyphenyl)quinazoline presents a dual challenge: the compound contains basic nitrogen atoms that cause severe chromatographic streaking, and a highly electrophilic 4-chloro group that is exceptionally prone to hydrolysis.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to optimize your flash chromatography workflows and maximize your isolated yields.

Diagnostic FAQs: Troubleshooting Common Purification Failures

Q1: Why does my 4-chloro-2-(3-methoxyphenyl)quinazoline streak severely on standard silica gel, and how can I fix it? Causality: Quinazoline derivatives contain basic nitrogen atoms in their heterocyclic core. During normal-phase chromatography, these basic sites interact strongly with the weakly acidic residual silanol groups (Si-OH) on the silica gel surface through hydrogen bonding and proton transfer[1]. This continuous capture-and-release mechanism causes the compound to drag or "streak" across multiple fractions, leading to poor resolution and overlapping peaks. Solution: You must deactivate the acidic silanols by adding a sacrificial basic modifier to your mobile phase. Incorporating 1–2% triethylamine (TEA) into your eluent (e.g., Hexanes/Ethyl Acetate) saturates the active silanol sites, allowing the basic quinazoline to elute as a sharp, well-defined band[2]. Alternatively, utilizing an amine-functionalized silica column bypasses the need for mobile phase modifiers entirely[1].

Q2: I am losing product during column chromatography, and my post-column NMR shows the presence of 2-(3-methoxyphenyl)quinazolin-4(3H)-one. What is happening? Causality: The 4-chloro position of the quinazoline ring is highly electrophilic and primed for nucleophilic aromatic substitution (SNAr)[3]. During chromatography on standard silica gel, the inherent acidity of the silica, combined with trace moisture in the solvents or the atmosphere, catalyzes the hydrolysis of the 4-chloro group back to the highly stable quinazolin-4-one precursor. Solution: To prevent on-column hydrolysis, you must strictly control moisture and acidity:

  • Pre-treat the silica column by flushing it with your solvent system containing 1–2% TEA before loading the sample[4]. This neutralizes the column's acidity.

  • Minimize the compound's residence time on the column by using a pressurized flash chromatography system rather than gravity-fed columns.

  • Avoid wet-loading with protic solvents; instead, dry-load the sample onto a neutral matrix like Celite.

Q3: How do I separate the product from residual POCl₃ or its byproducts? Causality: 4-Chloroquinazolines are typically synthesized by chlorinating the corresponding quinazolinone with POCl₃[5]. Residual POCl₃ or phosphoramidic byproducts can co-elute or generate HCl on the column, degrading your product[6]. Solution: Chromatography cannot fix a poor workup. Before applying the crude mixture to the column, quench the reaction carefully in ice-cold saturated aqueous NaHCO₃ to thoroughly hydrolyze residual POCl₃. Extract quickly with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Method Analysis

Selecting the correct stationary and mobile phase is critical for reactive intermediates. The table below summarizes the optimal conditions based on recovery rates and hydrolysis risks.

Table 1: Comparison of Chromatography Systems for 4-Chloroquinazoline Purification

Stationary PhaseRecommended Mobile PhaseModifier RequiredHydrolysis RiskResolution Quality
Standard Silica Gel (60 Å) Hexanes / EtOAcYes (1–2% TEA)High (if unbuffered)Moderate to Good
Neutral Alumina Hexanes / EtOAc or DCMNoLowModerate
Amine-Functionalized Silica Hexanes / EtOAcNoVery LowExcellent

Validated Experimental Protocol: Flash Chromatography

This step-by-step methodology is designed as a self-validating system . Built-in checks ensure that the integrity of the 4-chloro group is maintained throughout the purification process.

Step 1: Mobile Phase Preparation Prepare the mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate) using anhydrous solvents. Add 1% (v/v) Triethylamine (TEA) and mix thoroughly. Validation Check: Spot a TLC plate with the crude mixture and run it in the modified solvent. The product spot should be tight and circular, not teardrop-shaped[4].

Step 2: Column Equilibration Pack the flash column with standard silica gel. Flush the column with at least 3 column volumes (CV) of the TEA-modified mobile phase. Validation Check: Collect a few drops of the eluent from the column outlet and test with pH paper. It must read slightly basic (pH ~8), confirming complete silanol deactivation.

Step 3: Dry Loading Dissolve the crude 4-chloro-2-(3-methoxyphenyl)quinazoline in a minimum amount of dry DCM. Add neutral Celite (mass equal to 2x the crude weight). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder uniformly onto the top of the column. Causality: Dry loading prevents the band-broadening associated with liquid loading and avoids exposing the compound to the highly concentrated acidic silica at the column head.

Step 4: Rapid Elution Run the flash chromatography using a pressurized system (e.g., 10–15 psi) to maintain a rapid flow rate. Collect fractions in clean, dry tubes.

Step 5: Fraction Analysis & Concentration Spot fractions on a TLC plate pre-treated with TEA. Visualize under UV light (254 nm). Combine fractions containing the pure product and immediately concentrate under high vacuum at a low water-bath temperature (<30 °C). Causality: Prolonged exposure to TEA and ambient moisture post-elution can initiate slow degradation. Rapid solvent removal preserves the 4-chloro moiety[2]. Validation Check: Run a quick ¹H NMR. The absence of a broad singlet at ~12 ppm (the quinazolinone N-H proton) confirms that no hydrolysis occurred during purification.

Process Workflow Diagram

G N1 Crude 4-Chloro-2-(3-methoxyphenyl)quinazoline N2 TLC Solvent Optimization (Test Hex/EtOAc + 1-2% TEA) N1->N2 N3 Stationary Phase Selection N2->N3 N4 Standard Silica Gel (Requires 1-2% TEA modifier) N3->N4 N5 Amine-Functionalized Silica (No modifier needed) N3->N5 N6 Dry Loading on Celite (Avoids acidic silica exposure) N4->N6 N5->N6 N7 Flash Chromatography (Fast flow rate prevents hydrolysis) N6->N7 N8 Rapid Concentration (Under high vacuum <30°C) N7->N8

Workflow for 4-chloroquinazoline purification preventing hydrolysis and streaking.

References

  • NIH PMC. "Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline." Available at: [Link]

  • Teledyne ISCO. "RediSep amine functionalized column." Available at: [Link]

  • WordPress (Chemistry Blog). "Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography." Available at: [Link]

  • Physics Forums. "How can I improve molecule elution in thin layer chromatography?" Available at:[Link]

  • ResearchGate. "General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied." Available at:[Link]

Sources

Optimization

4-Chloro-2-(3-methoxyphenyl)quinazoline stability under UV light and heat

Technical Support Center: 4-Chloro-2-(3-methoxyphenyl)quinazoline Welcome to the technical support resource for 4-Chloro-2-(3-methoxyphenyl)quinazoline. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-(3-methoxyphenyl)quinazoline

Welcome to the technical support resource for 4-Chloro-2-(3-methoxyphenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability-related challenges encountered during experimentation.

Compound Overview and General Stability Profile

4-Chloro-2-(3-methoxyphenyl)quinazoline (CAS No. 1019449-61-6) is a substituted quinazoline, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] The stability of this specific molecule is dictated by the interplay of its quinazoline core, the reactive 4-chloro substituent, and the 2-(3-methoxyphenyl) group.

The quinazoline ring system is generally stable under mild conditions but can be susceptible to degradation at high temperatures or in harsh acidic or basic environments, potentially leading to ring-opening.[2] The most reactive site for nucleophilic attack is the C4 position, making the chloro group susceptible to displacement.

Table 1: Compound Properties

PropertyValueSource
CAS Number 1019449-61-6[3]
Molecular Formula C₁₅H₁₁ClN₂O[3][4]
Molecular Weight 270.71 g/mol [3]
Recommended Storage Sealed in dry, 2-8°C[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? The two most probable degradation pathways are photodegradation, initiated by UV light, and nucleophilic substitution/hydrolysis at the 4-position. Under UV exposure, homolytic cleavage of the C-Cl bond can generate radical species.[5] In the presence of nucleophiles (like water or alcohols, especially under acidic or basic conditions), the chloro group can be displaced to form the corresponding 4-hydroxy (quinazolinone) or 4-alkoxy derivatives.

Q2: How stable is the compound in common organic solvents and aqueous solutions? While specific data for this exact molecule is limited, studies on similar quinazoline derivatives show high stability in solvents like DMSO and ultrapure water for extended periods when stored in the dark at controlled temperatures (4°C or 22°C).[6][7] However, stability can decrease in the presence of light or at elevated temperatures.

Q3: What analytical method is recommended for monitoring the stability of 4-Chloro-2-(3-methoxyphenyl)quinazoline? High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for stability studies of quinazoline derivatives.[8][9] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or acetonitrile/methanol gradient is typically effective for separating the parent compound from its potential degradants. UV detection should be performed at a wavelength corresponding to the compound's UV absorbance maximum.

Q4: Are there specific handling precautions to minimize degradation? Yes. To minimize photodegradation, handle the compound and its solutions under yellow light or in amber glassware. For long-term storage, adhere to the recommended conditions of 2-8°C in a dry, sealed container.[3] When performing reactions at elevated temperatures, it is advisable to monitor the stability of the starting material over time to account for potential thermal degradation.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments.

Issue 1: Appearance of unexpected peaks in HPLC after sample preparation.

  • Question: I dissolved my compound in methanol for analysis, but after a few hours on the benchtop, my HPLC chromatogram shows a new, more polar peak. What is happening?

  • Probable Cause: You are likely observing photodegradation or solvolysis. Ambient laboratory light can be sufficient to induce photochemical reactions in sensitive compounds.[9] Additionally, if your solvent contains water, hydrolysis of the 4-chloro group to the 4-hydroxy group (forming 2-(3-methoxyphenyl)quinazolin-4(3H)-one) can occur.

  • Troubleshooting Steps:

    • Control for Light: Prepare a fresh sample and immediately analyze it. Prepare a second sample, wrap the vial in aluminum foil to protect it from light, and let it stand for the same duration before analysis. If the new peak is absent or significantly reduced in the protected sample, photodegradation is the primary cause.

    • Use Aprotic Solvents: For short-term sample preparation, use a dry, aprotic solvent like acetonitrile to minimize hydrolysis.

    • Analyze Promptly: Always analyze samples as quickly as possible after preparation.

Issue 2: Low yields or side products in high-temperature reactions.

  • Question: I am using 4-Chloro-2-(3-methoxyphenyl)quinazoline as a starting material in a reaction heated to 120°C. My yields are inconsistent, and I see several byproducts. Is the compound degrading?

  • Probable Cause: Quinazoline derivatives can exhibit thermal instability at elevated temperatures.[10][11] The high temperature may be causing the compound to decompose, leading to the formation of various byproducts and reducing the yield of your desired product.

  • Troubleshooting Steps:

    • Run a Thermal Blank: Heat a solution of your starting material in the reaction solvent at the target temperature (120°C) for the planned reaction time. Monitor the sample periodically by TLC or HPLC to quantify the extent of degradation.

    • Optimize Temperature: If significant degradation is observed, attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • Inert Atmosphere: Thermal decomposition can sometimes be accelerated by oxygen.[10] Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation pathways.

Key Experimental Protocols

Forced degradation studies are essential to understand a compound's intrinsic stability and to develop stability-indicating analytical methods.[12][13] These protocols are based on ICH Q1A(R2) and Q1B guidelines.[9][13]

Protocol 1: Forced Photodegradation Study

Objective: To assess the stability of the compound under UV and visible light exposure.

Methodology:

  • Sample Preparation: Prepare two solutions of the compound (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Place one solution in a clear, photochemically transparent container. This is the test sample.

  • Control Sample: Wrap the second container completely in aluminum foil. This is the dark control.

  • Light Exposure: Place both samples in a photostability chamber. Expose them to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

  • Sampling: Withdraw aliquots from both the test and control samples at appropriate time intervals.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Compare the chromatograms of the exposed sample to the dark control to identify and quantify any degradation products.

Protocol 2: Forced Thermal Degradation Study

Objective: To evaluate the stability of the compound in solid and solution states at elevated temperatures.

Methodology:

  • Solid-State Study: Place a small amount of the solid compound in a vial and expose it to a controlled high temperature (e.g., 80-100°C) in an oven for a set duration (e.g., 48 hours).[9][12]

  • Solution-State Study: Prepare a solution of the compound (e.g., 0.5 mg/mL) and incubate it at a high temperature (e.g., 60-80°C).

  • Control Samples: Maintain control samples of both the solid and solution at the recommended storage temperature (2-8°C), protected from light.

  • Sampling & Analysis: After the exposure period, dissolve the solid sample and analyze both it and the solution sample alongside their respective controls using HPLC.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagent/ParameterPurpose
Acid Hydrolysis 0.1 N HCl, heat (e.g., 60°C)To identify acid-labile sites, such as the 4-chloro group.[12]
Base Hydrolysis 0.1 N NaOH, heat (e.g., 60°C)To identify base-labile sites. The 4-chloro group is highly susceptible.[12]
Oxidation 3-6% H₂O₂, room tempTo assess susceptibility to oxidative degradation.[9]
Photolysis UV/Vis light (ICH Q1B)To determine light sensitivity and photodegradation pathways.[9]
Thermal Dry heat (e.g., 80-100°C)To assess intrinsic thermal stability.[9]

Visualized Workflows and Pathways

General Workflow for Stability Testing

The following diagram outlines a systematic approach to investigating the stability of 4-Chloro-2-(3-methoxyphenyl)quinazoline.

G cluster_prep Preparation cluster_exposure Stress Exposure cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_samples Aliquot for Stress Conditions (Acid, Base, Peroxide, Heat, Light) prep->stress_samples control_samples Prepare Control Samples (Dark, RT/Refrigerated) prep->control_samples expose Expose Samples to Stress (ICH Guidelines) stress_samples->expose hplc Analyze via Stability-Indicating HPLC-UV Method control_samples->hplc sample_prep Sample at Time Points (Neutralize if needed) expose->sample_prep sample_prep->hplc compare Compare Stressed vs. Control (Peak Purity, % Degradation) hplc->compare identify Identify Degradants (LC-MS/MS) compare->identify

Caption: General workflow for forced degradation studies.

Hypothesized Degradation Pathways

The primary points of instability are the C4-Cl bond and the quinazoline ring itself under harsh conditions.

G cluster_uv UV Light (Photolysis) cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) parent 4-Chloro-2-(3-methoxyphenyl)quinazoline radical Quinazoline Radical Species parent->radical hv quinazolinone 2-(3-methoxyphenyl)quinazolin-4(3H)-one parent->quinazolinone H₂O uv_path Homolytic C-Cl Cleavage hydro_path Nucleophilic Substitution

Caption: Hypothesized primary degradation pathways.

References

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

  • Schematic representation of the synthesis of novel Quinazoline derivative, (E). ResearchGate. Available at: [Link]

  • Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem.com. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. Available at: [Link]

  • Heterogeneous Substitution Effects in Chlorocyanomethyl Radical and Chlorocyanocarbene. ACS Publications. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]

  • Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. Available at: [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PMC. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]

  • Photochemical Reduction of Quinolines with γ-Terpinene. PMC. Available at: [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.gov. Available at: [Link]

  • 4-chloro-2-(3-methoxyphenyl)quinazoline (C15H11ClN2O). PubChemLite. Available at: [Link]

  • 4-chloro-2-(3-methoxyphenyl)quinazoline — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. Available at: [Link]

  • Solar photoelectro-Fenton degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid optimized by response surface methodology. PubMed. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

  • Reactive chlorine species in the enhanced degradation of UV stabilizers during the sunlight/free chlorine process. ResearchGate. Available at: [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. Available at: [Link]

  • (Hetero)arylation of heterocycles under UV‐light irradiation using... ResearchGate. Available at: [Link]

  • Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. ACS Publications. Available at: [Link]

  • Influence of side-chloro substitution on the thermal and photophysical properties of 2,1,3-benzothiadiazole-based liquid crystals. ResearchGate. Available at: [Link]

  • New[8][12][14]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS One. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-Chloro-2-(3-methoxyphenyl)quinazoline

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with 4-Chloro-2-(3-methoxyphenyl)quinazoline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with 4-Chloro-2-(3-methoxyphenyl)quinazoline . Due to its structural properties—specifically the highly basic nitrogen atoms within the quinazoline core paired with bulky, hydrophobic substituents—this compound is notoriously prone to peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

This document bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework.

Diagnostic Triage Workflow

Before altering your method, you must isolate whether the tailing is a systemic physical failure or an analyte-specific chemical interaction.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckAll Are ALL peaks tailing? Start->CheckAll PhysIssue Physical Issue (Void/Frit Blockage) CheckAll->PhysIssue Yes (Systemic) ChemIssue Chemical Issue (Silanol/Overload) CheckAll->ChemIssue No (Analyte Specific) Flush Reverse Flush or Replace Column PhysIssue->Flush CheckInj Check Injection Vol & Solvent Strength ChemIssue->CheckInj AdjustpH Adjust Mobile Phase (pH < 3.0) CheckInj->AdjustpH If volume is optimal

Caption: Logical diagnostic workflow for isolating and resolving HPLC peak tailing.

Mechanistic Causality: The Chemistry of Quinazoline Tailing

To fix peak tailing, you must understand the molecular environment inside the column.

The primary cause of peak tailing for basic compounds in RP-HPLC is secondary silanol interactions [1][2]. While the hydrophobic 4-chloro and 3-methoxyphenyl groups drive primary retention via partitioning into the C18 stationary phase, the basic nitrogen atoms in the quinazoline ring participate in a secondary retention mechanism.

At a neutral mobile phase pH (pH ~6-7), residual silanol groups on the silica surface are ionized ( Si−O− )[3]. Simultaneously, the basic nitrogens on the quinazoline are protonated ( NH+ ). This creates a strong electrostatic ion-exchange interaction. Because these active silanol sites are heterogeneously distributed and kinetically slow to release the analyte, a fraction of the quinazoline molecules are delayed, stretching the back half of the peak and causing tailing[4][5].

SilanolInteraction A Quinazoline Derivative (Basic Nitrogen) C Secondary Ion-Exchange Interaction A->C Protonated at pH 4-7 B Residual Silanol (Si-O⁻) on Silica Surface B->C Ionized at pH > 3 D Peak Tailing (As > 1.5) C->D Delayed Elution

Caption: Mechanism of secondary silanol interactions causing HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Protocol A: Mobile Phase pH Suppression (Chemical Resolution)

The Causality: By lowering the mobile phase pH below 3.0, you force the residual silanol groups into their neutral, protonated state ( Si−OH ). This effectively shuts down the electrostatic ion-exchange pathway, leaving only the primary hydrophobic interaction[3][6].

Step-by-Step Methodology:

  • Prepare the aqueous portion of your mobile phase.

  • Add an acidic modifier: 0.1% Phosphoric Acid ( H3​PO4​ ) or 0.1% Formic Acid.

  • Verify the pH is ≤2.7 using a calibrated pH meter.

  • Equilibrate the column with the new mobile phase for at least 10 column volumes.

Self-Validation System: Inject a neutral, hydrophobic marker (e.g., toluene or uracil) alongside your 4-Chloro-2-(3-methoxyphenyl)quinazoline sample. Because neutral markers cannot participate in ion-exchange, their peak shape serves as a control. If the neutral marker is perfectly symmetric ( As​≈1.0 ) but the quinazoline tails at pH 7, the issue is confirmed as chemical. If dropping the pH to 2.7 causes the quinazoline's asymmetry factor to match the neutral marker, your protocol is validated.

Protocol B: Injection Solvent Matching (Physical/Volume Resolution)

The Causality: 4-Chloro-2-(3-methoxyphenyl)quinazoline is highly hydrophobic. Researchers often dissolve it in 100% Acetonitrile or Methanol to ensure solubility. However, if your initial mobile phase is highly aqueous (e.g., 80% Water), injecting a strong organic plug causes the analyte molecules at the front of the plug to travel faster than those at the rear until the solvent dilutes into the mobile phase. This localized band broadening manifests as severe peak distortion or fronting/tailing[7].

Step-by-Step Methodology:

  • Determine the initial organic/aqueous ratio of your method's gradient (e.g., 30% Acetonitrile).

  • Evaporate or dilute your sample, reconstituting it in a solvent that perfectly matches or is slightly weaker (more aqueous) than the initial mobile phase conditions[7].

  • Filter the sample through a 0.22 µm PTFE syringe filter.

Self-Validation System: Perform a serial reduction of your injection volume (e.g., inject 20 µL, then 10 µL, then 5 µL). If the peak shape sharpens non-linearly and dramatically at lower volumes, your system was suffering from volume overload or solvent mismatch[1].

Quantitative Data: Impact of Mobile Phase Modifiers

The table below summarizes the expected impact of various aqueous modifiers on the tailing factor ( As​ ) of basic quinazoline derivatives.

Modifier Added (Aqueous Phase)Resulting pHSilanol State on SilicaAnalyte StateExpected Tailing Factor ( As​ )
None (Water only) ~6.0 - 7.0Fully Ionized ( Si−O− )Protonated ( NH+ )> 2.0 (Severe Tailing)
0.1% Acetic Acid ~3.0 - 3.5Partially IonizedProtonated ( NH+ )1.5 - 1.8 (Moderate)
0.1% Formic Acid ~2.7Mostly Protonated ( Si−OH )Protonated ( NH+ )1.2 - 1.4 (Acceptable)
0.1% Phosphoric Acid ~2.0Fully Protonated ( Si−OH )Protonated ( NH+ )1.0 - 1.2 (Ideal)
25 mM Triethylamine (TEA) ~7.0 (Buffered)Blocked by TEANeutral/Protonated1.1 - 1.3 (Acceptable)

Frequently Asked Questions (FAQs)

Q: I am using a brand-new, fully end-capped C18 column. Why is my quinazoline still tailing? A: "Fully end-capped" is a commercial term, not an absolute chemical reality. Due to steric hindrance during the manufacturing process, end-capping reagents (like trimethylchlorosilane) can only deactivate about 50% of the residual silanols[5]. The highly basic nitrogens in your quinazoline will still seek out the remaining accessible active sites. You must still optimize the mobile phase pH[6].

Q: Can I use Triethylamine (TEA) to fix the tailing instead of lowering the pH? A: Yes. Adding a small-molecular-weight competing base like TEA (~25 mM) to the mobile phase is a proven legacy technique. TEA outcompetes the bulky quinazoline for the active silanol sites, effectively masking them[1][2][8]. However, if you are coupling your HPLC to a Mass Spectrometer (LC-MS), TEA will cause severe ion suppression and contaminate the source. In MS applications, pH suppression with Formic Acid is mandatory.

Q: All the peaks in my chromatogram are tailing, including my internal standards. What does this mean? A: This indicates a systemic physical issue rather than a chemical interaction. The most common culprits are a void at the head of the column bed (caused by pressure shocks) or a partially blocked inlet frit[1][5]. To validate this, reverse the column flow (disconnecting it from the detector) and flush it with 100% strong solvent to clear the frit[5]. If the tailing persists, the column bed has collapsed and the column must be replaced.

References

  • Source: scribd.
  • Source: benchchem.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation of 4-Chloro-2-(3-methoxyphenyl)quinazoline as a Reference Standard

Introduction: The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone upon which the identity, st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone upon which the identity, strength, quality, and purity of a drug substance are built. A reference standard is a highly purified and well-characterized material used as a benchmark for routine analysis.[1][2] Its validation is not merely a procedural step but a fundamental requirement for ensuring data integrity and regulatory compliance. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide rigorous guidelines that underscore the objective of validation: to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4]

This guide provides an in-depth, comparative analysis of the essential methodologies for the comprehensive validation of a new batch of 4-Chloro-2-(3-methoxyphenyl)quinazoline as an analytical reference standard. We will move beyond rote protocols to explain the scientific rationale behind the selection of each analytical technique, offering a self-validating system for researchers and drug development professionals.

Table 1: Physicochemical Properties of 4-Chloro-2-(3-methoxyphenyl)quinazoline

Property Value Source
Molecular Formula C₁₅H₁₁ClN₂O [5][6]
Molecular Weight 270.71 g/mol [5][6]
Monoisotopic Mass 270.0559907 Da [6]
Appearance Expected to be a solid powder [7]

| XLogP3 | 4.4 |[6] |

The Validation Workflow: A Multi-Pronged Approach

A robust validation strategy for a reference standard is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each method provides a unique piece of the puzzle, and together, they create a high-confidence profile of the material's identity, purity, and potency.

Validation_Workflow cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Purity & Assay Determination cluster_2 Phase 3: Final Certification A Material Acquisition & Initial Assessment B Structural Elucidation (NMR, MS) A->B C Physicochemical Properties (Melting Point, Solubility) B->C D Chromatographic Purity (HPLC-UV) C->D Proceed if structure confirmed E Impurity Profiling (LC-MS) D->E F Quantitative Assay (qNMR or Mass Balance) E->F G Data Review & Evaluation F->G Consolidate all data H Issuance of Certificate of Analysis (CoA) G->H I Stability Assessment Protocol H->I Method_Comparison cluster_Purity Purity & Impurities cluster_Identity Identity cluster_Assay Assay (Potency) center Reference Standard Validation HPLC HPLC-UV (Area % Purity) center->HPLC LCMS LC-MS (Impurity ID) center->LCMS GC GC-MS (Volatile Impurities) center->GC NMR NMR (Structure) center->NMR HRMS HRMS (Formula) center->HRMS FTIR FTIR (Functional Groups) center->FTIR MassBalance Mass Balance (Purity + Water + etc.) center->MassBalance qNMR qNMR (Absolute Quantity) center->qNMR Titration Titration (If applicable) center->Titration

Caption: Orthogonal methods for reference standard validation.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for purity assessment in the pharmaceutical industry. Its high resolving power allows for the separation of the main compound from closely related structural impurities and degradation products. UV detection is ideal for aromatic compounds like quinazolines, which possess strong chromophores. [8][9] Experimental Protocol: HPLC-UV Purity Method

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic content (e.g., 10% B to 95% B over 20 minutes) is used to elute compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength of maximum absorbance (e.g., determined by a photodiode array detector, likely around 239 nm). [8]2. Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Validation Parameters (per ICH Q2(R2)): [3][10] * Specificity: Analyze a placebo and spiked samples to ensure no interference from potential excipients or impurities.

    • Linearity: Prepare a series of solutions at different concentrations (e.g., 5 levels from 50% to 150% of the target concentration). Plot the peak area against concentration; the correlation coefficient (r²) should be ≥ 0.999. [11] * Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% to 102.0%. [4] * Precision:

      • Repeatability (Intra-assay): Analyze at least six replicate preparations of the sample. The relative standard deviation (RSD) should be ≤ 1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits (typically ≤ 2.0%). [12] * Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities. A typical acceptance criterion is a signal-to-noise ratio of 10:1. [13] Table 2: HPLC-UV Method Validation Summary (Hypothetical Data)

        Parameter Acceptance Criteria Result Status
        Linearity (r²) ≥ 0.999 0.9998 Pass
        Accuracy (% Recovery) 98.0 - 102.0% 99.5% Pass
        Repeatability (RSD) ≤ 1.0% 0.45% Pass
        Intermediate Precision (RSD) ≤ 2.0% 1.10% Pass
        LOQ (S/N Ratio) ≥ 10 11.2 Pass

        | Purity (Area %) | Report Value | 99.92% | - |

Mass Balance for Assay Determination

Causality: The most comprehensive method for assigning an assay value is the mass balance approach. This method assumes the standard is 100% and subtracts the contributions from all impurities. It is considered a more accurate representation of potency than a single chromatographic purity value.

Assay Calculation: Assay (%) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue)

  • Chromatographic Impurities: Determined by the validated HPLC method (e.g., 100% - 99.92% = 0.08%).

  • Water Content: Determined by Karl Fischer titration. This is a specific method for water and is superior to Loss on Drying (LOD) which measures all volatiles. [14][15]3. Residual Solvents: Determined by Headspace Gas Chromatography (GC-MS), which can identify and quantify any solvents remaining from the synthesis and purification process.

  • Non-volatile Residue (Residue on Ignition): Determined by a sulfated ash test to quantify any inorganic impurities.

Table 3: Batch-to-Batch Comparison using Mass Balance Assay

Batch ID HPLC Purity (%) Water Content (%) Residual Solvents (%) ROI (%) Assigned Assay (%)
RS-001 99.92 0.05 <0.01 <0.01 99.87
RS-002 99.89 0.07 <0.01 <0.01 99.82

| Competitor A | 99.75 | 0.15 | 0.03 | <0.01 | 99.57 |

Conclusion

The validation of an analytical reference standard for 4-Chloro-2-(3-methoxyphenyl)quinazoline is a rigorous, multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. By combining definitive structural elucidation (NMR, HRMS) with comprehensive purity and assay assessments (HPLC, Mass Balance), a high-confidence characterization can be achieved. This guide provides the framework and scientific rationale necessary to establish a reference standard that is not only fit for its intended purpose but also meets the stringent requirements of global regulatory bodies, ensuring the reliability and accuracy of all subsequent analytical measurements.

References

  • General Chapters: <11> USP REFERENCE STANDARDS . Source: Pharmacopeia. URL: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation . Source: YouTube (Pharma Talks). URL: [Link]

  • Validation of analytical procedures q2(r2) - ICH . Source: ICH. URL: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods . Source: BioPharm International. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency. URL: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH . Source: ICH. URL: [Link]

  • 4-chloro-2-(3-methoxyphenyl)quinazoline (C15H11ClN2O) . Source: PubChemLite. URL: [Link]

  • Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides . Source: Rsc.org. URL: [Link]

  • 4-chloro-2-(3-methoxyphenyl)quinazoline — Chemical Substance Information . Source: NextSDS. URL: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . Source: IVT Network. URL: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities . Source: PMC. URL: [Link]

  • Supporting Information for The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX . Source: Beilstein Journals. URL: [Link]

  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol . Source: Rsc.org. URL: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones . Source: DDDT. URL: [Link]

  • 4-(4-Chlorophenoxy)-2-(3,4-dichlorophenyl)quinazoline - Optional[1H NMR] - Spectrum . Source: SpectraBase. URL: [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties . Source: MDPI. URL: [Link]

  • 4-Chloro-2-(3-methoxyphenyl)quinazoline | C15H11ClN2O | CID 28366860 . Source: PubChem. URL: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . Source: ICH. URL: [Link]

  • (PDF) Validation of Analytical Methods . Source: ResearchGate. URL: [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures . Source: European Directorate for the Quality of Medicines & HealthCare. URL: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Source: Acta Poloniae Pharmaceutica. URL: [Link]

  • Analytical method validation: A brief review . Source: World Journal of Advanced Research and Reviews. URL: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones . Source: ACG Publications. URL: [Link]

  • Quinazolin-4(3H)-one, 2-[2-(4-hydroxyphenyl)ethenyl]-3-(3-methoxyphenyl)- - Optional[MS (GC)] - Spectrum . Source: SpectraBase. URL: [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products . Source: PMC. URL: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) . Source: MDPI. URL: [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating 4-Chloro-2-(3-methoxyphenyl)quinazoline Against Known EGFR Inhibitors

This guide provides a comprehensive framework for the preclinical evaluation of a novel small molecule, 4-Chloro-2-(3-methoxyphenyl)quinazoline, as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. We will b...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel small molecule, 4-Chloro-2-(3-methoxyphenyl)quinazoline, as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. We will benchmark its performance against established EGFR tyrosine kinase inhibitors (TKIs), providing detailed experimental protocols and the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

Introduction: The Critical Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1][2][3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2] This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are fundamental drivers of cell growth and survival.[1][2][4][5]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[6][7][8][9] This has made EGFR an attractive and validated target for therapeutic intervention.[1][3]

The clinical landscape has seen the successful development and implementation of several generations of EGFR inhibitors. First-generation inhibitors, such as gefitinib and erlotinib , are reversible inhibitors of the EGFR tyrosine kinase.[10][11][12] Second-generation inhibitors, like afatinib , offer broader and more potent inhibition by irreversibly binding to the kinase domain of EGFR and other ErbB family members like HER2.[][14][15][16][17] The emergence of resistance, often through the T790M mutation, led to the development of third-generation inhibitors like osimertinib , which are designed to be effective against both sensitizing mutations and the T790M resistance mutation.[6][18][19][20][21]

This guide will outline the necessary in vitro and in vivo studies to rigorously assess the potential of 4-Chloro-2-(3-methoxyphenyl)quinazoline in this competitive and clinically significant landscape.

Comparative Overview of EGFR Inhibitors

To effectively benchmark our investigational compound, it is crucial to understand the characteristics of established EGFR inhibitors.

Inhibitor Generation Mechanism of Action Key Molecular Features Common Resistance Mechanisms
Gefitinib FirstReversible ATP-competitive inhibitor of EGFR tyrosine kinase.[10][11]Anilinoquinazoline core structure.T790M mutation, MET amplification.[6]
Erlotinib FirstReversible ATP-competitive inhibitor of EGFR tyrosine kinase.[10][22]Quinazolinamine core structure.T790M mutation, MET amplification.[6]
Afatinib SecondIrreversible covalent inhibitor of EGFR, HER2, and HER4.[][14][15][16][17]Covalently binds to a cysteine residue in the ATP-binding site.[14]T790M mutation (less effective against), MET amplification.[]
Lapatinib SecondDual reversible inhibitor of EGFR and HER2 tyrosine kinases.[23][24]Binds to the intracellular ATP-binding site, preventing receptor phosphorylation.[23]Alterations in downstream signaling pathways.
Osimertinib ThirdIrreversible inhibitor of EGFR with sensitizing and T790M resistance mutations.[18][20]Selectively targets the C797 residue in the EGFR kinase domain.[20]C797S mutation, MET amplification, HER2 amplification.[21]
4-Chloro-2-(3-methoxyphenyl)quinazoline InvestigationalTo be determinedQuinazoline core, suggesting potential ATP-competitive inhibition.To be determined

Experimental Benchmarking Strategy

A multi-tiered approach is essential to comprehensively evaluate the potential of 4-Chloro-2-(3-methoxyphenyl)quinazoline. This involves a series of in vitro and in vivo experiments designed to assess its biochemical potency, cellular activity, and preliminary in vivo efficacy.

Biochemical Potency: In Vitro Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of EGFR. This is a critical measure of its intrinsic potency.

Experimental Protocol: EGFR Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase.[25][26][27]

  • Reagents and Materials:

    • Recombinant human EGFR kinase (wild-type and clinically relevant mutants, e.g., L858R, exon 19 deletion, T790M).

    • Polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Adenosine triphosphate (ATP).

    • Kinase assay buffer.

    • 4-Chloro-2-(3-methoxyphenyl)quinazoline and reference inhibitors (gefitinib, afatinib, osimertinib).

    • ADP-Glo™ Kinase Assay kit (or similar).

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of 4-Chloro-2-(3-methoxyphenyl)quinazoline and reference inhibitors in DMSO.

    • Kinase Reaction Setup: In a 384-well plate, add the recombinant EGFR enzyme and the polypeptide substrate.

    • Inhibitor Addition: Add the diluted compounds or DMSO (vehicle control) to the wells.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Signal Detection:

      • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

      • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Serial Dilution of 4-Chloro-2-(3-methoxyphenyl)quinazoline D Add Compound or Vehicle A->D B Prepare EGFR Enzyme & Substrate Mix C Add Enzyme/Substrate to 384-well Plate B->C C->D E Initiate with ATP D->E F Incubate at RT E->F G Stop Reaction (ADP-Glo™ Reagent) F->G H Generate Signal (Kinase Detection Reagent) G->H I Measure Luminescence H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Cellular Potency: Cell Viability and Proliferation Assays

Moving from a cell-free system to a cellular context is crucial to assess the compound's ability to inhibit EGFR in a more physiologically relevant environment and to determine its impact on cancer cell survival.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[28][29][30][31]

  • Cell Lines: A panel of cancer cell lines with varying EGFR status should be used:

    • EGFR-dependent: NCI-H1975 (L858R/T790M mutations), PC-9 (exon 19 deletion), HCC827 (exon 19 deletion).[32]

    • EGFR wild-type: A549.

  • Reagents and Materials:

    • Selected cancer cell lines.

    • Complete cell culture medium.

    • 4-Chloro-2-(3-methoxyphenyl)quinazoline and reference inhibitors.

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.

    • Compound Treatment: After cell attachment, treat the cells with a serial dilution of the investigational compound and reference inhibitors.

    • Incubation: Incubate the plates for 72 hours.

    • Viability Assessment:

      • MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals and measure the absorbance.

      • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

G cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay A Seed Cells in 96-well Plate B Treat with Serial Dilutions of 4-Chloro-2-(3-methoxyphenyl)quinazoline A->B C Incubate for 72 hours B->C D1 Add MTT Reagent C->D1 D2 Add CellTiter-Glo® Reagent C->D2 E1 Add Solubilizer D1->E1 F1 Measure Absorbance E1->F1 G Calculate GI50 F1->G E2 Measure Luminescence D2->E2 E2->G

Caption: Workflow for cell viability assays.

Mechanism of Action: Western Blot Analysis of EGFR Signaling

To confirm that the observed cellular effects are indeed due to the inhibition of the EGFR signaling pathway, a Western blot analysis is performed. This technique allows for the visualization and quantification of key proteins in the signaling cascade.[1][33]

Experimental Protocol: Western Blotting for Phospho-EGFR

This protocol assesses the phosphorylation status of EGFR and its downstream targets.[1][32][34][35]

  • Cell Lines and Treatment: Use an EGFR-dependent cell line (e.g., PC-9). Starve the cells and then pre-treat with 4-Chloro-2-(3-methoxyphenyl)quinazoline or a reference inhibitor before stimulating with EGF.

  • Reagents and Materials:

    • Treated cell lysates.

    • Primary antibodies: anti-phospho-EGFR (e.g., p-EGFR Tyr1068), anti-total EGFR, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • ECL substrate.

  • Procedure:

    • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight, followed by incubation with the secondary antibody.

    • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal protein loading.

G A Cell Treatment & EGF Stimulation B Protein Extraction & Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation (p-EGFR) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Stripping & Re-probing (Total EGFR, Loading Control) H->I J Analyze Protein Levels I->J

Caption: Workflow for Western blot analysis of EGFR signaling.

In Vivo Efficacy: Xenograft Tumor Models

The final preclinical step is to evaluate the anti-tumor activity of 4-Chloro-2-(3-methoxyphenyl)quinazoline in a living organism. Cell line-derived xenograft (CDX) models are a standard approach for this.[12][36]

Experimental Protocol: In Vivo Xenograft Study

This protocol assesses the ability of the compound to inhibit tumor growth in mice.[37][38][39]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Line: An EGFR-dependent cell line that readily forms tumors (e.g., NCI-H1975).

  • Procedure:

    • Tumor Implantation: Subcutaneously inject the cancer cells into the flanks of the mice.

    • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, 4-Chloro-2-(3-methoxyphenyl)quinazoline at different doses, and a positive control like osimertinib).

    • Drug Administration: Administer the compounds according to a predetermined schedule (e.g., daily oral gavage).

    • Tumor Measurement: Measure the tumor volume regularly using calipers.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

G A Subcutaneous Injection of Cancer Cells B Tumor Growth to Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Drug Administration C->D E Regular Tumor Volume Measurement D->E F Endpoint: Tumor Excision & Analysis E->F G Evaluate Anti-Tumor Efficacy F->G

Caption: Workflow for an in vivo xenograft study.

Data Interpretation and Next Steps

The data generated from these experiments will provide a comprehensive profile of 4-Chloro-2-(3-methoxyphenyl)quinazoline.

  • Potency and Selectivity: The IC50 values from the kinase assays will establish the biochemical potency against wild-type and mutant EGFR. Comparing these values will indicate the compound's selectivity profile.

  • Cellular Efficacy: The GI50 values from the cell viability assays will demonstrate the compound's effectiveness in a cellular context. A significant difference in activity between EGFR-dependent and wild-type cell lines would suggest on-target activity.

  • Mechanism Confirmation: The Western blot results should show a dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors, confirming the mechanism of action.

  • In Vivo Proof-of-Concept: The xenograft study will provide crucial data on the compound's ability to inhibit tumor growth in a living system.

A promising candidate will exhibit potent and selective inhibition of EGFR in biochemical and cellular assays, a clear on-target mechanism of action, and significant anti-tumor efficacy in vivo. Positive results from this benchmarking study would warrant further investigation into its pharmacokinetic and toxicological properties, ultimately paving the way for potential clinical development.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds PI3K PI3K EGFR->PI3K GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Inhibitor 4-Chloro-2-(3-methoxyphenyl)quinazoline (ATP-Competitive Inhibition) Inhibitor->EGFR Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Anti-apoptosis mTOR->Cell_Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation

Caption: Simplified overview of the EGFR signaling pathway and the proposed mechanism of inhibition.

References

  • Afatinib: Definition, Mechanism of Action and Clinical Trials - BOC Sciences. (URL: )
  • Af
  • What is the mechanism of Lapatinib Ditosylate Hydrate?
  • Clinical Pharmacokinetics and Pharmacodynamics of Af
  • Afatinib in Non–Small Cell Lung Cancer - PMC - NIH. (URL: )
  • AF
  • Mechanism of Action – TAGRISSO® (osimertinib). (URL: )
  • Assessing EGFR Phosphorylation: A Detailed Western Blot Protocol - Benchchem. (URL: )
  • Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Transloc
  • 4.3.5. EGFR Kinase Inhibition - Bio-protocol. (URL: )
  • Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells - PubMed. (URL: )
  • Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC. (URL: )
  • Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC. (URL: )
  • Application Notes and Protocols for EGFR Inhibitor: Egfr-IN-26 - Benchchem. (URL: )
  • What is the mechanism of action of Osimertinib mesylate?
  • Mechanisms of resistance to osimertinib - PMC - NIH. (URL: )
  • Erlotinib and Gefitinib, Epidermal Growth Factor Receptor Kinase Inhibitors, May Treat Non-Cancer-Related Tumor Necrosis Factor-α Mediated Inflamm
  • Protocol for Cell Viability Assays: CCK-8 and MTT - Cre
  • Lapatinib: A novel approach to inhibit EGFR(ErbB1)/HER2(ErbB2) - AACR Journals. (URL: )
  • Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR)
  • New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. (URL: )
  • Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. (URL: )
  • MTT assay protocol | Abcam. (URL: )
  • EGFR (G719C)
  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC. (URL: )
  • Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs - AACR Journals. (URL: )
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. (URL: )
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (URL: )
  • Cell Viability and Prolifer
  • Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC. (URL: )
  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. (URL: )
  • Protocol for Cell Viability Assays - BroadPharm. (URL: )
  • EGF/EGFR Signaling Pathway - Cre
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: )
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
  • EGFR Inhibition in Glioblastoma Patient-derived Xenograft Models - Mayo Clinic. (URL: )
  • A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-Methylquinoline-6-Sulfonic Acid Against Established EGFR Inh - Benchchem. (URL: )
  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: )
  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (URL: )
  • Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line?. (URL: )
  • ArriVent to Present Two Preclinical Posters on the EGFR Inhibitor Firmonertinib and on the Novel dual-target MUC16/NaPi2b Tetravalent ADC ARR-002 at the 2026 AACR Annual Meeting - FirstWord Pharma. (URL: )
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US. (URL: )
  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy - AACR Journals. (URL: )
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (URL: )
  • Mutations in the EGFR P
  • EGFR Assays & Drug Discovery Services - Reaction Biology. (URL: )
  • How does erlotinib work (mechanism of action)? - Drugs.com. (URL: )

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Safety & Regulatory Compliance

Safety

4-Chloro-2-(3-methoxyphenyl)quinazoline proper disposal procedures

4-Chloro-2-(3-methoxyphenyl)quinazoline: Comprehensive Handling and Disposal Protocol 4-Chloro-2-(3-methoxyphenyl)quinazoline is a highly reactive halogenated nitrogenous heterocycle frequently utilized as an intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-2-(3-methoxyphenyl)quinazoline: Comprehensive Handling and Disposal Protocol

4-Chloro-2-(3-methoxyphenyl)quinazoline is a highly reactive halogenated nitrogenous heterocycle frequently utilized as an intermediate in kinase inhibitor synthesis and drug discovery workflows. Due to its specific structural liabilities—namely the labile chlorine atom and the nitrogen-dense quinazoline core—improper handling or disposal poses severe environmental and occupational risks.

This guide provides a self-validating, causally-driven protocol for the safe operational handling and terminal disposal of this compound, ensuring your laboratory maintains strict regulatory compliance and optimal safety standards.

Physicochemical Profile & Hazard Assessment

Understanding the physical and chemical properties of a compound is the first step in designing a robust safety and disposal plan. The quantitative data below dictates the required engineering controls and waste segregation strategies.

Property / HazardValue / ClassificationOperational Implication
CAS Number 1019449-61-6[1]Essential identifier for RCRA waste manifesting and tracking.
Molecular Weight 270.71 g/mol [2]Baseline for stoichiometric waste generation calculations.
LogP (Lipophilicity) 4.4[3]High dermal absorption risk; mandates robust barrier PPE.
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]Requires manipulation strictly within a certified chemical fume hood.
Chemical Class Halogenated HeterocycleDictates segregation into halogenated waste streams to prevent dioxin formation during disposal ([4]).

Operational Safety & Handling Protocol

Step 1: PPE and Engineering Controls

  • Action: Don double nitrile gloves (minimum 8 mil thickness), splash-proof chemical goggles, and a flame-resistant lab coat. Conduct all manipulations inside a chemical fume hood with a verified face velocity of 80-100 fpm[5].

  • Causality: The compound's high lipophilicity (LogP 4.4) allows it to rapidly permeate biological membranes, especially when dissolved in penetrating organic solvents like DMSO or dichloromethane. The fume hood mitigates inhalation risks associated with its STOT SE 3 (respiratory tract irritation) classification[3].

  • Self-Validation: Perform a pneumatic glove inflation test prior to donning to ensure no micro-tears compromise the barrier. Visually verify the fume hood's magnehelic gauge reads within the safe operational zone before opening the reagent vessel.

Step 2: Spill Response and Decontamination

  • Action: For solid spills, mist the powder lightly with a compatible non-reactive solvent (e.g., water or heavy mineral oil) to suppress dust, then sweep using non-sparking tools. For liquid spills, apply an inert, non-combustible absorbent like diatomaceous earth.

  • Causality: Dry sweeping generates aerosolized particulates, exponentially increasing the inhalation exposure risk to this Acute Tox. 4 compound[1].

  • Self-Validation: Post-cleanup, swab the spill area with a solvent-dampened pad. Inspect the pad under UV light (as many quinazoline derivatives exhibit fluorescence) to confirm zero residual molecular contamination before resuming normal operations.

Waste Segregation & Disposal Workflow

Step 1: Segregation into Halogenated Streams

  • Action: Deposit all 4-Chloro-2-(3-methoxyphenyl)quinazoline waste—whether solid powder, contaminated PPE, or dissolved in solvent—strictly into containers designated for "Halogenated Organic Waste" ([6]).

  • Causality: The chlorine substituent at the 4-position dictates this classification. Mixing halogenated waste with non-halogenated streams lowers the combustion temperature during standard incineration. This incomplete combustion facilitates the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

  • Self-Validation: Cross-reference the laboratory waste log prior to addition. Ensure the receiving container's manifest explicitly lists "Halogenated Heterocycles" to prevent incompatible chemical mixing.

Step 2: Containment and Compatibility Verification

  • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys for liquid waste accumulation. Strictly prohibit the use of standard metal cans[6].

  • Causality: Halogenated compounds, particularly when exposed to trace ambient moisture or protic solvents, can undergo slow hydrolysis to generate hydrochloric acid (HCl). This acid rapidly corrodes metal containers, leading to catastrophic secondary leaks. HDPE provides superior chemical inertness against both the solvent and the generated acid.

  • Self-Validation: Inspect the container for a valid UN rating mark (e.g., UN 3H1 for plastic jerricans) to confirm it meets regulatory compliance for hazardous liquid transport.

Step 3: High-Temperature Incineration Protocol

  • Action: Transfer manifested waste to an Environmental Health and Safety (EHS) approved vendor for high-temperature incineration (>1000°C) equipped with alkaline scrubbers.

  • Causality: The robust aromaticity of the quinazoline core requires extreme thermal energy to cleave completely. Furthermore, the combustion of this compound produces stoichiometric amounts of HCl gas and nitrogen oxides (NOx). Alkaline scrubbers (utilizing NaOH or Ca(OH)₂ solutions) are mandatory to neutralize these acidic exhaust gases before atmospheric release.

  • Self-Validation: Upon completion of disposal, audit the vendor's "Certificate of Destruction" to confirm the waste was processed via high-temperature incineration with scrubbing, thereby legally closing the chain of custody.

Disposal Workflow Visualization

DisposalWorkflow Start 4-Chloro-2-(3-methoxyphenyl)quinazoline Waste Generation State Physical State of Waste? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Powder/Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution SolidCont Halogenated Solid Waste Container (HDPE) Solid->SolidCont LiqCont Halogenated Solvent Waste Carboy Liquid->LiqCont Label Hazard Labeling: 'Toxic, Halogenated, Irritant' SolidCont->Label LiqCont->Label EHS EHS Verification & RCRA Manifesting Label->EHS Incineration High-Temp Incineration (>1000°C) with Scrubbers EHS->Incineration Final Disposal

Fig 1: Segregation and disposal workflow for halogenated quinazoline waste.

References

  • National Center for Biotechnology Information (NCBI). "4-Chloro-2-(3-methoxyphenyl)quinazoline | C15H11ClN2O | CID 28366860 - PubChem." PubChem Database. URL:[Link]

  • National Research Council. "Chapter 8: Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Chloro-2-(3-methoxyphenyl)quinazoline

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-Chloro-2-(3-methoxyphenyl)quinazoline, a member of the quinazoline cl...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-Chloro-2-(3-methoxyphenyl)quinazoline, a member of the quinazoline class of heterocyclic molecules, are instrumental in this discovery process. However, realizing their potential requires an unwavering commitment to safety, grounded in a deep understanding of the molecule's potential hazards and the implementation of rigorous handling protocols.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for safely managing 4-Chloro-2-(3-methoxyphenyl)quinazoline in a laboratory setting. We will delve into the "why" behind each safety recommendation, ensuring that every action is a deliberate step in a self-validating system of protection for yourself, your colleagues, and your research.

Hazard Identification and Risk Assessment: Know Your Compound

Understanding the intrinsic hazards of a compound is the first step in developing a robust safety plan. Based on notified classifications and data from structurally similar compounds like 4-chloroquinazoline, we can construct a clear hazard profile for 4-Chloro-2-(3-methoxyphenyl)quinazoline.[1][2][3]

Table 1: Hazard Profile of 4-Chloro-2-(3-methoxyphenyl)quinazoline

Hazard ClassificationDescriptionGHS Hazard Code(s)Rationale & Immediate Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]H302 + H312 + H332Avoid ingestion, skin contact, and inhalation of dust or aerosols. In case of exposure, seek immediate medical attention.[2][3]
Skin Irritation Causes skin irritation upon contact.[1]H315Prevent all skin contact by using appropriate gloves and a lab coat. If contact occurs, wash the affected area thoroughly with soap and water.[3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1]H318 / H319Wear chemical safety goggles at all times. If splashes occur, a face shield provides an additional layer of protection.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation or drowsiness and dizziness.[1]H335 / H336All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation.[3]

This profile mandates that 4-Chloro-2-(3-methoxyphenyl)quinazoline be treated as a Particularly Hazardous Substance (PHS), requiring stringent controls beyond standard laboratory procedures.[4][5]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

PPE is your last line of defense against chemical exposure, but its effectiveness hinges on correct selection and use.[6] The following protocol is designed to provide a comprehensive barrier against the identified hazards.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that engineering controls are the primary method for exposure reduction.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of this compound must occur within a properly functioning and certified chemical fume hood.[3][4] This is non-negotiable, as it directly addresses the inhalation hazard.

  • Ventilated Enclosures: For handling powders, a ventilated balance enclosure can provide additional protection.[4]

Step-by-Step PPE Selection and Rationale
  • Eye and Face Protection:

    • What to Use: Chemical safety goggles are mandatory. A face shield worn over safety goggles is required when there is a significant risk of splashing (e.g., during transfers of larger volumes or when reacting under pressure).[7][8]

    • Why: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes and fine particulates. The serious eye damage potential of this compound class necessitates this level of protection.[3]

  • Hand Protection:

    • What to Use: Chemical-resistant nitrile gloves are the standard for incidental contact. It is crucial to practice double-gloving.

    • Why: Double-gloving provides a significant safety margin. If the outer glove is compromised, the inner glove continues to offer protection while you safely remove the damaged pair. PVC gloves are not recommended as they offer little protection against many chemicals.[6] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected, as chemical breakthrough can occur over time.[6]

  • Body Protection:

    • What to Use: A long-sleeved laboratory coat is the minimum requirement. Cuffs should be tucked into the outer pair of gloves. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

    • Why: This minimizes the risk of skin contact from accidental spills.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[9]

  • Respiratory Protection:

    • When to Use: A chemical fume hood is the primary respiratory control. A NIOSH-approved respirator (e.g., an elastomeric half-mask with organic vapor/acid gas cartridges and P100 particulate filters) should be available for emergency situations, such as a large spill outside of the fume hood.[10]

    • Why: Dust masks are not a substitute for respiratory protection and offer no defense against chemical vapors or fine particulates.[4] Proper respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[11]

Operational Plan: Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Perform Hand Hygiene D2 2. Don Lab Coat / Apron D1->D2 D3 3. Don Goggles / Face Shield D2->D3 D4 4. Don First Pair of Gloves D3->D4 D5 5. Don Second Pair of Gloves (over lab coat cuffs) D4->D5 F1 1. Remove Outer Gloves F2 2. Remove Lab Coat / Apron (turn inside out) F1->F2 F3 3. Perform Hand Hygiene F2->F3 F4 4. Remove Goggles / Face Shield F3->F4 F5 5. Remove Inner Gloves F4->F5 F6 6. Perform Thorough Hand Hygiene F5->F6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(3-methoxyphenyl)quinazoline
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4-Chloro-2-(3-methoxyphenyl)quinazoline
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